6-Chloro-4-methylpyridine-3-sulfonyl chloride
Description
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Properties
IUPAC Name |
6-chloro-4-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYILBFFYTJJANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622228 | |
| Record name | 6-Chloro-4-methylpyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-76-7 | |
| Record name | 6-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889944-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-methylpyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, reactivity, and applications of 6-Chloro-4-methylpyridine-3-sulfonyl chloride. This compound is a valuable heterocyclic building block, particularly in the field of medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its key identifiers and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 889944-76-7 | [2][3] |
| Molecular Formula | C₆H₅Cl₂NO₂S | [2][3] |
| Molecular Weight | 226.08 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% - 97% | [1][3] |
| InChI | 1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 | [1][2] |
| InChIKey | BYILBFFYTJJANW-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=NC=C1S(=O)(=O)Cl)Cl | [4] |
Safety and Hazards
Due to its reactive nature as a sulfonyl chloride, this compound is classified as hazardous. It is corrosive and can cause severe skin burns and eye damage.[2][5] It may also cause respiratory irritation.[2] Strict adherence to safety protocols is mandatory.
GHS Classification: [2]
-
Skin Corrosion/Irritation: Category 1B[2]
-
Serious Eye Damage/Eye Irritation: Category 1[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2][5]
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | [1][2] |
| Pictograms | GHS05 (Corrosion) | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501 | [1][2] |
Handling and Storage:
-
Handling: Use only under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] For long-term stability, it is recommended to store in a freezer under an inert atmosphere at -20°C.[1][4] Keep away from water and strong oxidizing agents.[5]
Reactivity and Applications
This compound is primarily used as a chemical intermediate and building block in organic synthesis. Its sulfonyl chloride group is a versatile functional handle for introducing the substituted pyridylsulfonyl moiety into various molecules.
This reactivity makes it a valuable reagent in drug discovery and development. For instance, it is listed as a "Protein Degrader Building Block," indicating its potential use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutic agents.[3] The pyridine scaffold itself is a common feature in many pharmaceuticals, and the specific substitution pattern of this compound offers a unique structural motif for medicinal chemists to explore.[7]
The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. This allows for the synthesis of a wide range of sulfonamide and sulfonate ester derivatives, which are important classes of compounds in medicinal chemistry.[8]
Figure 1: Logical relationship of the compound's properties and applications.
Experimental Protocols
The following is a representative experimental protocol for the reaction of a substituted pyridine-3-sulfonyl chloride with an amine to form a sulfonamide. This illustrates a common application of this class of reagents.
Synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide [9]
-
Materials:
-
Pyridin-4-ylmethanamine
-
6-chloropyridine-3-sulfonyl chloride (a related compound, demonstrating the general reactivity)
-
Triethylamine
-
Dry Dichloromethane (DCM)
-
10% Sodium Bicarbonate solution
-
Petroleum ether and Ethyl acetate for column chromatography
-
-
Procedure:
-
A solution of Pyridin-4-ylmethanamine (7.4 mmol) in dry dichloromethane (10 ml) is cooled to 273 K (0 °C).[9]
-
A solution of 6-chloropyridine-3-sulfonyl chloride (7.4 mmol) in dichloromethane and triethylamine (1.48 mmol) is added slowly to the cooled amine solution.[9]
-
The reaction mixture is then heated to 323 K (50 °C) for 4 hours.[9] Progress is monitored by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, the mixture is cooled to room temperature.[9]
-
The reaction mixture is washed with a 10% sodium bicarbonate solution.[9]
-
The organic layer is separated, dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the crude product.[9]
-
The crude compound is purified by column chromatography using a petroleum ether: ethyl acetate (7:3) mixture as the eluent to afford the pure sulfonamide product.[9]
-
Figure 2: General workflow for sulfonamide synthesis.
This guide provides essential information for the safe handling and effective use of this compound in a research and development setting. As with any reactive chemical, users should consult the full Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.
References
- 1. This compound | 889944-76-7 [sigmaaldrich.com]
- 2. This compound | C6H5Cl2NO2S | CID 22064991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. achmem.com [achmem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS: 889944-76-7) for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-4-methylpyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data Presentation
This compound is a substituted pyridylsulfonyl chloride that serves as a versatile reagent in organic synthesis. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 889944-76-7 | Multiple |
| Molecular Formula | C₆H₅Cl₂NO₂S | --INVALID-LINK-- |
| Molecular Weight | 226.08 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥95% | [Various Suppliers] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | --INVALID-LINK-- |
| InChI Key | BYILBFFYTJJANW-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | CC1=CC(=NC=C1S(=O)(=O)Cl)Cl | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis is proposed to proceed via the formation of the key intermediate, 3-amino-6-chloro-4-methylpyridine, followed by a diazotization reaction and subsequent sulfonyl chlorination.
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: Synthesis of the Precursor (3-Amino-6-chloro-4-methylpyridine)
The synthesis of the aminopyridine precursor can be adapted from patented procedures for similar structures.[1][2][3]
Materials:
-
Substituted 4-picoline derivative
-
Nitrating agent (e.g., HNO₃/H₂SO₄)
-
Reducing agent (e.g., Fe/HCl or H₂/Pd-C)
-
Chlorinating agent
Procedure:
-
Nitration: The starting 4-picoline derivative is nitrated to introduce a nitro group at the 3-position. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures.
-
Reduction: The resulting 3-nitro-4-methylpyridine derivative is then reduced to the corresponding 3-amino compound. This can be achieved through various methods, including catalytic hydrogenation or metal-acid reduction.
-
Chlorination: Introduction of the chloro group at the 6-position can be accomplished through methods such as Sandmeyer-type reactions if starting from an appropriate amino precursor, or by direct chlorination of the pyridine ring under specific conditions.
Experimental Protocol: Diazotization and Sulfonyl Chlorination
This protocol is adapted from general methods for the synthesis of pyridine-3-sulfonyl chlorides from 3-aminopyridines.[1][4][5]
Materials:
-
3-Amino-6-chloro-4-methylpyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Diazotization: 3-Amino-6-chloro-4-methylpyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sulfonyl Chlorination: In a separate flask, a solution of sulfur dioxide in a suitable solvent is prepared and saturated with copper(I) chloride. The freshly prepared diazonium salt solution is then added slowly to this mixture. The reaction is stirred at a controlled temperature until the evolution of nitrogen gas ceases.
-
Work-up and Isolation: The reaction mixture is extracted with dichloromethane. The organic layers are combined, washed with saturated aqueous sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.
Reactivity and Applications in Drug Discovery
This compound is a valuable electrophilic building block, primarily used for the synthesis of sulfonamides through its reaction with primary or secondary amines. This reactivity is central to its application in drug discovery.
Sulfonamide Formation
The sulfonyl chloride moiety readily reacts with nucleophilic amines in the presence of a base (e.g., triethylamine or pyridine) to form a stable sulfonamide linkage.
Caption: General reaction for sulfonamide synthesis.
Application in Targeted Protein Degradation: PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][9][11]
The substituted pyridinesulfonamide motif derived from this compound can serve as a component of the PROTAC, either as part of the linker or as a ligand for the protein of interest or the E3 ligase.
Caption: Simplified workflow of PROTAC-mediated protein degradation.
While specific PROTACs synthesized directly from this compound are not yet prominently featured in publicly available literature, the inclusion of similar substituted pyridinesulfonamide moieties in patented PROTAC structures suggests the utility of this building block in this therapeutic modality. The target proteins for such PROTACs are diverse and can include kinases, transcription factors, and other proteins implicated in diseases such as cancer and autoimmune disorders.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[12]
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a valuable and reactive building block for medicinal chemists. Its primary utility lies in the straightforward synthesis of substituted sulfonamides, a common motif in a wide range of biologically active compounds. Its emerging role in the construction of PROTACs highlights its importance in the development of next-generation therapeutics aimed at targeted protein degradation. Researchers and drug development professionals should consider this reagent as a key component in their synthetic strategies for accessing novel chemical matter with therapeutic potential. Proper handling and safety precautions are essential when working with this compound.
References
- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 8. Beyond canonical PROTAC: biological targeted protein degradation (bioTPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound | 889944-76-7 [sigmaaldrich.com]
An In-depth Technical Guide to 6-chloro-4-methyl-3-pyridinesulfonyl chloride
This technical guide provides a comprehensive overview of 6-chloro-4-methyl-3-pyridinesulfonyl chloride, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and potential applications in medicinal chemistry.
Chemical Structure and Properties
6-chloro-4-methyl-3-pyridinesulfonyl chloride is a substituted pyridine derivative containing a reactive sulfonyl chloride functional group. This functional group makes it a valuable building block in organic synthesis, particularly for the preparation of sulfonamides.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-4-methylpyridine-3-sulfonyl chloride | PubChem |
| CAS Number | 889944-76-7 | PubChem |
| Molecular Formula | C₆H₅Cl₂NO₂S | PubChem |
| Molecular Weight | 226.08 g/mol | PubChem |
| Canonical SMILES | CC1=CC(=NC=C1S(=O)(=O)Cl)Cl | PubChem |
| InChI | InChI=1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 | PubChem |
| InChIKey | BYILBFFYTJJANW-UHFFFAOYSA-N | PubChem |
| Physical Form | Solid (predicted) | - |
| Purity | Typically >97% | Supplier Data |
| Storage | Store in freezer, under -20°C, inert atmosphere | Supplier Data |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons (2H, chemical shift δ 7.5-9.0 ppm), Methyl protons (3H, singlet, δ 2.3-2.7 ppm) |
| ¹³C NMR | Aromatic carbons (5C, chemical shift δ 120-160 ppm), Methyl carbon (1C, δ 15-25 ppm) |
| IR Spectroscopy | Strong S=O stretching bands (asymmetric and symmetric) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, C-Cl stretching around 600-800 cm⁻¹, Aromatic C-H stretching around 3000-3100 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (M⁺) with characteristic isotopic pattern for two chlorine atoms. |
Synthesis
A detailed experimental protocol for the synthesis of 6-chloro-4-methyl-3-pyridinesulfonyl chloride is not explicitly described in peer-reviewed scientific literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of analogous pyridine-3-sulfonyl chlorides. The most common method involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt in the presence of a chloride source.
The likely precursor for this synthesis is 3-amino-6-chloro-4-methylpyridine. Several synthetic routes for this precursor have been reported.
Proposed Experimental Protocol for the Synthesis of 6-chloro-4-methyl-3-pyridinesulfonyl chloride
Disclaimer: The following is a proposed experimental protocol based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule.
Reaction Scheme:
Physical and chemical properties of 6-Chloro-4-methylpyridine-3-sulfonyl chloride.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-4-methylpyridine-3-sulfonyl chloride, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders.
Core Physical and Chemical Properties
This compound is a solid, reactive compound requiring careful handling and storage. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C6H5Cl2NO2S | [1][2] |
| Molecular Weight | 226.08 g/mol | [1][2] |
| CAS Number | 889944-76-7 | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Chemical Reactivity and Applications
This compound is primarily utilized as a reactive intermediate in organic synthesis. The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides.
This reactivity is central to its application as a Protein Degrader Building Block .[1] Specifically, it is a precursor for the synthesis of ligands that can be incorporated into Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within the cell.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, general methods for the synthesis of sulfonyl chlorides and their subsequent reactions are well-established.
General Synthesis of Sulfonyl Chlorides
The synthesis of aryl sulfonyl chlorides often involves the diazotization of an appropriate aniline precursor followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst. Another common method is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid.
General Protocol for Sulfonamide Formation
The reaction of this compound with a primary or secondary amine to form a sulfonamide is a standard procedure in organic synthesis. A general experimental workflow is as follows:
Caption: General workflow for the synthesis of sulfonamides.
Role in Targeted Protein Degradation (PROTACs)
As a building block for PROTACs, this compound is instrumental in the development of novel therapeutics. The resulting sulfonamide can act as a ligand for a target protein of interest (POI) or be part of the linker that connects the POI ligand to an E3 ligase ligand.
PROTAC Mechanism of Action
The fundamental principle of PROTAC technology is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Synthetic Workflow for PROTACs
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of a target protein ligand and an E3 ligase ligand, followed by their conjugation via a linker. This compound can be a key starting material in the synthesis of the target protein ligand.
Caption: General synthetic workflow for PROTAC molecules.
Safety Information
This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[2]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.
References
An In-depth Technical Guide to 6-Chloro-4-methylpyridine-3-sulfonyl chloride
This technical guide provides comprehensive information on 6-Chloro-4-methylpyridine-3-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and logical workflows.
Core Compound Data
Quantitative information for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C6H5Cl2NO2S | [1][2] |
| Molecular Weight | 226.08 g/mol | [1][2][3] |
| CAS Number | 889944-76-7 | [1][3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][4] |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of sulfonamides using this compound as a precursor. This process is fundamental in the development of various therapeutic agents.[5][6]
Objective: To synthesize a sulfonamide derivative via the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Pyridin-4-ylmethanamine)[5]
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
10% aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Petroleum ether
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired amine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cooling: Cool the solution to 0°C (273 K) using an ice bath.[5]
-
Addition of Reagents: To this cooled solution, slowly add a solution of this compound (1.0 equivalent) in dichloromethane. Subsequently, add triethylamine (2.0 equivalents) dropwise to the reaction mixture. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to an appropriate temperature (e.g., 323 K or reflux) for several hours (typically 4 hours or as determined by reaction monitoring).[5]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with a 10% sodium bicarbonate solution to remove any unreacted acid and the triethylamine salt.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any dissolved product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[5] Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude sulfonamide product.[5]
-
Purification: Purify the crude product by column chromatography using an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield the pure sulfonamide.[5]
Application in Drug Discovery Workflow
This compound is a valuable building block, often utilized in the early stages of drug discovery for the synthesis of compound libraries. The sulfonyl chloride group is a highly reactive electrophile, making it suitable for creating diverse sulfonamides, which are a common motif in biologically active molecules.[7] The diagram below illustrates a typical workflow where this compound would be employed.
Caption: Drug discovery workflow utilizing a key building block.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - CAS:889944-76-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 889944-76-7 [sigmaaldrich.com]
- 4. achmem.com [achmem.com]
- 5. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 6-Methylpyridine-3-sulfonyl chloride | 478264-00-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Reactivity and Electrophilicity of 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and electrophilic nature of 6-Chloro-4-methylpyridine-3-sulfonyl chloride. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized for the synthesis of sulfonamides and other sulfur-containing heterocyclic compounds. This document will delve into its core chemical properties, supported by available experimental data and theoretical considerations.
Core Concepts: Reactivity and Electrophilicity
This compound is a bifunctional molecule, with reactivity primarily centered around two key positions: the sulfonyl chloride group and the pyridine ring itself. The sulfonyl chloride moiety is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing sulfonyl chloride group.
The presence of both a chloro and a methyl substituent on the pyridine ring further modulates its reactivity. The chloro group is an electron-withdrawing group, which enhances the electrophilicity of the sulfonyl chloride and the pyridine ring. Conversely, the methyl group is an electron-donating group, which can slightly attenuate these effects. The interplay of these electronic factors governs the overall reactivity profile of the molecule.
Predicted Reactivity Profile
| Nucleophile Type | Expected Product | General Reactivity |
| Primary Amines | N-substituted sulfonamides | High |
| Secondary Amines | N,N-disubstituted sulfonamides | High |
| Alcohols | Sulfonate esters | Moderate |
| Water (Hydrolysis) | Pyridinesulfonic acid | Moderate to Low |
| Phenols | Phenyl sulfonate esters | Moderate |
| Thiols | Thiosulfonates | Moderate |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a sulfonamide derivative from a related sulfonyl chloride, which can be adapted for this compound.
Synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide [1]
This procedure describes the reaction of 6-chloropyridine-3-sulfonyl chloride with pyridin-4-ylmethanamine.
Materials:
-
6-Chloropyridine-3-sulfonyl chloride (1.0 eq)
-
Pyridin-4-ylmethanamine (1.0 eq)
-
Triethylamine (0.2 eq)
-
Dry Dichloromethane (DCM)
-
10% Sodium Bicarbonate Solution
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
Dissolve pyridin-4-ylmethanamine in dry dichloromethane and cool the solution to 0°C.
-
Slowly add a solution of 6-chloropyridine-3-sulfonyl chloride in dichloromethane to the cooled amine solution.
-
Add triethylamine to the reaction mixture.
-
Heat the solution to 40°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a 10% sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude compound by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent to yield the pure sulfonamide.
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow for the synthesis of sulfonamides from this compound.
Conclusion
This compound is a highly reactive and electrophilic compound, serving as a key intermediate in the synthesis of diverse sulfonamide derivatives. Its reactivity is dominated by the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. The electronic effects of the chloro and methyl substituents on the pyridine ring fine-tune its electrophilic character. The provided experimental protocol and reaction diagrams offer a practical guide for researchers engaged in the synthesis of novel compounds for drug discovery and development. Further quantitative studies on the reaction kinetics and substrate scope would be invaluable for a more complete understanding of this versatile reagent.
References
An In-depth Technical Guide to the Core Structural Features of 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Structure and Properties
6-Chloro-4-methylpyridine-3-sulfonyl chloride is a substituted pyridine derivative with the chemical formula C₆H₅Cl₂NO₂S.[1] Its structure incorporates a pyridine ring, a chloro substituent at the 6-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 3-position. This combination of functional groups imparts specific reactivity and properties to the molecule, making it a versatile reagent in organic synthesis.
The sulfonyl chloride group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack, which is a key feature utilized in the synthesis of various sulfonamides and other derivatives. The pyridine ring itself is an electron-deficient aromatic system, and its reactivity is further modulated by the presence of the chloro and methyl substituents.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₂NO₂S | [1] |
| Molecular Weight | 226.08 g/mol | [1] |
| CAS Number | 889944-76-7 | |
| Physical Form | Solid | |
| Purity (typical) | ~95-97% |
Proposed Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and commonly employed method for the synthesis of pyridine-3-sulfonyl chlorides involves the diazotization of the corresponding 3-aminopyridine followed by a sulfonyl chlorination reaction. A patented method for the synthesis of the parent pyridine-3-sulfonyl chloride from 3-aminopyridine serves as a strong basis for this proposed pathway.
The logical workflow for this synthesis is depicted below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Diazotization of 3-Amino-6-chloro-4-methylpyridine
-
To a cooled (0-5 °C) solution of 3-amino-6-chloro-4-methylpyridine in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sulfonyl Chlorination
-
In a separate vessel, sulfur dioxide is bubbled through a solution of copper(II) chloride in a suitable solvent to form a reactive complex.
-
The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide/copper chloride solution, maintaining a low temperature.
-
Vigorous nitrogen evolution is observed as the sulfonyl chloride group is introduced onto the pyridine ring.
-
Upon completion of the reaction, the product is extracted with an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Predicted Spectroscopic and Structural Data
Due to the absence of publicly available experimental spectra, the following data is predicted based on the known effects of the constituent functional groups and analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-2 (proton on the pyridine ring) |
| ~7.4 | s | 1H | H-5 (proton on the pyridine ring) |
| ~2.5 | s | 3H | -CH₃ (methyl group protons) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~155 | C-6 (carbon attached to chlorine) |
| ~152 | C-2 (carbon adjacent to nitrogen) |
| ~148 | C-4 (carbon attached to the methyl group) |
| ~135 | C-3 (carbon attached to the sulfonyl chloride group) |
| ~125 | C-5 (carbon on the pyridine ring) |
| ~20 | -CH₃ (methyl group carbon) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted pyridine ring.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1380 | -SO₂Cl | Asymmetric S=O stretch |
| ~1180 | -SO₂Cl | Symmetric S=O stretch |
| ~1600-1450 | Pyridine Ring | C=C and C=N stretching |
| ~600-500 | -SO₂Cl | S-Cl stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 225/227 | [M]⁺ (Molecular ion with isotopic pattern for two chlorine atoms) |
| 190 | [M - Cl]⁺ |
| 161 | [M - SO₂]⁺ |
| 126 | [M - SO₂Cl]⁺ |
Key Structural Features and Logical Relationships
The core structure of this compound is defined by the interplay of its constituent parts. The diagram below illustrates the key functional groups and their positions on the pyridine ring.
Caption: Key structural components of this compound.
Conclusion
This compound is a valuable synthetic intermediate characterized by its electrophilic sulfonyl chloride group and substituted pyridine core. While detailed experimental characterization is not widely published, its structural features can be reliably predicted based on established spectroscopic principles. The proposed synthetic route via diazotization of the corresponding aminopyridine offers a viable method for its preparation. This guide provides a foundational understanding of this compound for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development.
References
Literature review on substituted pyridinesulfonyl chlorides.
An In-depth Technical Guide to Substituted Pyridinesulfonyl Chlorides for Researchers and Drug Development Professionals
Introduction
Substituted pyridinesulfonyl chlorides are a class of organic compounds characterized by a pyridine ring functionalized with a sulfonyl chloride group (-SO₂Cl). These reagents are highly valuable in synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Their reactivity, primarily centered on the electrophilic sulfur atom of the sulfonyl chloride group, allows for the facile introduction of the pyridinesulfonyl moiety into a wide range of molecules.[3][4] This is particularly significant in medicinal chemistry, where the resulting sulfonamide linkage is a key structural motif in many biologically active compounds.[5][6] A prominent example of their application is the use of pyridine-3-sulfonyl chloride in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal conditions.[5][7] Furthermore, their ability to react with various nucleophiles makes them useful as derivatizing agents to enhance sensitivity in analytical techniques like HPLC-MS/MS.[8] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted pyridinesulfonyl chlorides, complete with experimental protocols and quantitative data.
Synthesis of Pyridinesulfonyl Chlorides
The synthesis of pyridinesulfonyl chlorides can be approached through several routes, largely dependent on the desired substitution pattern on the pyridine ring. The methods for preparing the 2-, 3-, and 4-isomers often utilize distinct starting materials and reaction conditions.
General Synthesis Pathways
The primary synthetic strategies involve either the diazotization of aminopyridines followed by a sulfonyl group substitution or the direct chlorination of pyridinesulfonic acids or their derivatives.
Summary of Synthetic Methods
The following table summarizes various methods for the synthesis of different pyridinesulfonyl chloride isomers.
| Isomer | Starting Material | Key Reagents | Reported Yield | Reference(s) |
| 2-Pyridinesulfonyl Chloride | 2,2'-Dipyridyl Disulfide | Chlorine (Cl₂) or Bromine (Br₂) | - | [9][10][11] |
| Sodium 2-pyridinesulfinate | N-chlorosuccinimide (NCS) | - (Used in situ) | [9] | |
| 3-Pyridinesulfonyl Chloride | 3-Aminopyridine | NaNO₂, HBF₄, then SO₂/CuCl₂ or SOCl₂/CuCl | >80% - 90.7% | [5][12][13] |
| 3-Pyridinesulfonic acid | Phosphorus pentachloride (PCl₅), POCl₃ | 94% | [14] | |
| 4-Chloropyridine-3-sulfonyl Chloride | 4-Hydroxypyridine-3-sulfonic acid | PCl₃, Cl₂ | 90.0% - 91.4% | [15] |
Key Experimental Protocols
Protocol 1: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine[13]
This protocol details a two-step process involving the formation of a diazonium salt intermediate followed by sulfonyl chlorination.
-
Diazotization:
-
Add 94 g (1 mol) of 3-aminopyridine to 670 ml of 6 mol/L diluted hydrochloric acid in a reaction vessel.
-
Cool the mixture to 0-5 °C.
-
Dropwise, add an aqueous solution of sodium nitrite (72.45 g in 150 ml of water), maintaining the temperature at 0-5 °C.
-
Subsequently, add an aqueous solution of sodium fluoroborate (131.9 g in 260 ml of water) dropwise, keeping the temperature at 0-5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete.
-
Isolate the resulting diazonium fluoroborate salt by suction filtration and dry. The reported yield is 95.3%.
-
-
Sulfonyl Chlorination:
-
In a separate vessel, add 238 g (2 mol) of thionyl chloride to 500 ml of water, cooling to approximately 0-5 °C.
-
Add 1 g (0.01 mol) of cuprous chloride to the solution.
-
Add the previously prepared diazonium fluoroborate salt (189.8 g, 1 mol) to the solution in batches, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed overnight at 0-5 °C.
-
Extract the reaction mixture with dichloromethane (2 x 300 ml).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (300 ml), water (300 ml), and saturated brine (300 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The final product, pyridine-3-sulfonyl chloride, is obtained with a reported yield of 90.7%.[13]
-
Protocol 2: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Pyridinesulfonic Acid[14]
This method employs chlorinating agents to convert the sulfonic acid directly to the sulfonyl chloride.
-
Combine 10.3 g (64.8 mmol) of pyridine-3-sulfonic acid, 20.82 g (100 mmol) of phosphorus pentachloride, and 10 mL (109 mmol) of phosphorus oxychloride in a flask.
-
Heat the mixture to reflux for 3 hours.
-
After cooling, evaporate the mixture to dryness to obtain a yellow solid.
-
Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.
-
Cautiously add saturated sodium bicarbonate solution until the mixture is neutralized.
-
Saturate the aqueous layer with solid NaCl and separate the phases.
-
Dry the organic layer over Na₂SO₄ and remove the solvent in a vacuum.
-
The title compound is obtained as an orange liquid with a reported yield of 94%.[14]
Protocol 3: In Situ Preparation and Use of 2-Pyridinesulfonyl Chloride[9][16]
Due to its instability, 2-pyridinesulfonyl chloride is often prepared and used immediately without isolation.[10]
-
Preparation of the Sulfonyl Chloride:
-
Suspend sodium 2-pyridinesulfinate (48.4 mg, 0.291 mmol) in anhydrous dichloromethane (3 ml) under an inert atmosphere.
-
Add N-chlorosuccinimide (38.9 mg, 0.291 mmol).
-
Stir the mixture for 1 hour.
-
Filter the reaction mixture through a short plug of Celite to remove solid byproducts. The resulting filtrate is a crude solution of 2-pyridinesulfonyl chloride and should be used directly.
-
-
Sulfonamide Synthesis:
-
In a separate dry flask, dissolve the desired amine (e.g., 0.146 mmol) and pyridine (0.035 ml, 0.437 mmol) in anhydrous dichloromethane.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared 2-pyridinesulfonyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring for completion.
-
Upon completion, quench the reaction with methanol or water.
-
Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography).
-
Physicochemical Properties and Reactivity
Pyridinesulfonyl chlorides are typically colorless to pale yellow liquids or low-melting solids.[1][16][17] They are generally soluble in organic solvents like dichloromethane and chloroform but have poor solubility in water.[3][16] A critical chemical property is their sensitivity to moisture; they readily hydrolyze to the corresponding pyridinesulfonic acid and hydrochloric acid, which necessitates careful handling and storage under anhydrous conditions.[3][5][7]
Reactivity Profile
The primary reactivity of pyridinesulfonyl chlorides is as electrophiles in nucleophilic substitution reactions. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly susceptible to attack by nucleophiles.
-
Reaction with Amines: This is the most common application, leading to the formation of stable sulfonamides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[6]
-
Reaction with Alcohols: In the presence of a base, pyridinesulfonyl chlorides react with alcohols to form sulfonate esters.
-
Hydrolysis: As mentioned, reaction with water leads to hydrolysis, forming the corresponding sulfonic acid. This is generally an undesirable side reaction.[5]
Applications in Drug Discovery and Beyond
The versatility of pyridinesulfonyl chlorides has established them as indispensable building blocks in several scientific domains.
Pharmaceutical Synthesis
The introduction of a pyridinesulfonyl group can impart or enhance biological activity. Their most significant role is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4]
-
Vonoprazan Synthesis: Pyridine-3-sulfonyl chloride is a crucial precursor for the drug Vonoprazan, a potent acid blocker.[7] Its precise incorporation is fundamental to the drug's pharmacological activity.
-
Anti-proliferative Agents: Derivatives of pyridine-3-sulfonyl chloride have been used to synthesize pyrimidine compounds exhibiting anti-proliferative activity against certain cancer cell lines.[5]
-
General Drug Scaffolds: The sulfonamide linkage formed from these reagents is present in a wide array of drugs, including antibacterial and anti-inflammatory agents.[2][18]
Agrochemicals and Materials Science
Beyond pharmaceuticals, these compounds are used to create new pesticides, including herbicides and insecticides.[2] By modifying the pyridine ring and sulfonyl group, properties such as target specificity and degradation can be fine-tuned. They are also used to introduce the pyridinesulfonyl group into other organic molecules to modify properties like solubility and acidity for materials science applications.[2]
Analytical Chemistry
Pyridine-3-sulfonyl chloride is used as a derivatizing agent in analytical chemistry. Its high proton affinity allows it to react with target analytes (e.g., bisphenols, steroidal estrogens), enhancing their ionization efficiency and detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[8]
References
- 1. chembk.com [chembk.com]
- 2. Application research of Pyridine-3-Sulfonyl Chloride_Chemicalbook [chemicalbook.com]
- 3. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]
- 4. nbinno.com [nbinno.com]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. cbijournal.com [cbijournal.com]
- 7. nbinno.com [nbinno.com]
- 8. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 11. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [amp.chemicalbook.com]
- 12. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 14. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 15. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 16. CAS 16133-25-8: 3-Pyridinesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Sulfonyl Chloride Group in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonyl chloride functional group (–SO₂Cl) is a cornerstone of modern organic synthesis, prized for its high reactivity and versatility. Its powerful electrophilic nature, stemming from the electron-withdrawing sulfonyl group, makes it a key reactant in the formation of a diverse array of sulfur-containing compounds. This technical guide provides an in-depth exploration of the sulfonyl chloride group's role in organic synthesis, with a focus on its application in pharmaceutical and materials science. We present quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows to serve as a comprehensive resource for researchers in the field.
Core Reactivity and Transformations
The synthetic utility of sulfonyl chlorides is primarily centered on their reactions with nucleophiles, where the chloride ion acts as an excellent leaving group. This reactivity allows for the facile introduction of the sulfonyl moiety into a wide range of organic molecules. The most common and synthetically valuable transformations are the formation of sulfonamides, sulfonate esters, and sulfones.
Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides, a functional group of paramount importance in medicinal chemistry.[1][2] Sulfonamide-based drugs have shown a broad spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties.[3]
General Reaction:
R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻
The reaction typically proceeds in the presence of a base to neutralize the HCl generated.[2] A variety of bases can be employed, including pyridine, triethylamine, or even an excess of the amine reactant.
Quantitative Data for Sulfonamide Synthesis:
The following table summarizes representative yields for the synthesis of various sulfonamides from their corresponding sulfonyl chlorides.
| Sulfonyl Chloride | Amine | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine (excess) | - | Room Temp | 100 | [4] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine (excess) | - | Room Temp | 100 | [4] |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH | Water | Room Temp | 94 | [5] |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Benzylamine | Triethylamine (2) | Dichloromethane | 0 to Room Temp | 62 | [6] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine (excess) | - | Room Temp | 100 | [4] |
| 2,6-Dichloroaniline derived sulfonyl chloride | Various amines | Sodium hydride | DMF/THF | - | 72-96 | [4] |
Sulfonate Ester Synthesis
Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution and elimination reactions.[7] They are typically prepared by the reaction of a sulfonyl chloride with an alcohol in the presence of a base.
General Reaction:
R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl
Commonly used bases include pyridine and triethylamine. The choice of base and reaction conditions can be critical to avoid side reactions.[8]
Quantitative Data for Sulfonate Ester Synthesis:
| Sulfonyl Chloride | Alcohol | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Isopropanol | Sodium Isopropoxide | o-Dichlorobenzene | 10-20 | 70-85 | [9] |
| Methanesulfonyl chloride | Various primary and secondary alcohols | Amine base | - | - | Good to Excellent | [7] |
| Benzenesulfonyl chloride | 2,4-Dichlorophenol | Pyridine (1.1) | Dichloromethane | 0 to Room Temp | - | [10] |
Sulfone Synthesis
Sulfones are a class of organosulfur compounds with applications in medicinal chemistry and materials science. One common method for their synthesis involves the reaction of a sulfonyl chloride with a Grignard reagent or an organocuprate. A two-step, one-pot procedure involving the reduction of sulfonyl chlorides to sulfinate salts followed by alkylation is also an efficient method for preparing aliphatic sulfones.[11]
General Reaction (via sulfinate):
-
R-SO₂Cl + Mg → [R-SO₂]⁻Mg²⁺Cl⁻
-
[R-SO₂]⁻Mg²⁺Cl⁻ + R'-X → R-SO₂-R' + MgXCl
Quantitative Data for Sulfone Synthesis:
| Sulfonyl Chloride | Alkyl Halide | Reaction Conditions | Yield (%) | Reference |
| Various Alkyl/Aryl Sulfonyl Chlorides | Various Alkyl Chlorides | Mg, sonication; then alkyl chloride, NaI (cat.), sonication | - | [11] |
| Alkenes | Sulfonyl Chlorides | Nickel-catalyzed direct sulfonylation | Very Good | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol is a general guideline for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine using a tertiary amine base.
Materials:
-
Sulfonyl chloride (1.0 equiv)
-
Amine (2.0 equiv, or 1.05 equiv if a different base is used)
-
Triethylamine (1.1 equiv, if amine is not in excess)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the amine (2.0 equiv) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If the amine is not used in excess, use 1.05 equivalents of the amine and 1.1 equivalents of triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Benzenesulfonyl Chloride from Benzene
This procedure describes the chlorosulfonation of benzene to produce benzenesulfonyl chloride.[10][13]
Materials:
-
Benzene
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride or other suitable extraction solvent
-
Dilute sodium carbonate solution
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet, carefully add chlorosulfonic acid.
-
Cool the flask in an ice bath and slowly add benzene dropwise to the chlorosulfonic acid with continuous stirring. Maintain the reaction temperature between 20-25 °C. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and must be safely vented or trapped.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Extract the oily product layer with a suitable organic solvent like carbon tetrachloride.
-
Wash the combined organic extracts with a dilute sodium carbonate solution to remove any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation.
-
The crude benzenesulfonyl chloride can be purified by vacuum distillation.
Signaling Pathways and Experimental Workflows
Sulfonamide Drugs and the Folic Acid Biosynthesis Pathway
A significant class of antibacterial sulfonamides, known as sulfa drugs, function by inhibiting the enzyme dihydropteroate synthase (DHPS).[3][14] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway that is absent in humans.[3][15] By mimicking the natural substrate of DHPS, p-aminobenzoic acid (pABA), sulfa drugs act as competitive inhibitors, thereby halting the production of folic acid and inhibiting bacterial growth.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamide drugs.
General Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a sulfonamide from a sulfonyl chloride.
Caption: A generalized experimental workflow for sulfonamide synthesis.
Conclusion
The sulfonyl chloride group is a powerful and versatile functional group in the arsenal of the synthetic organic chemist. Its reliable reactivity towards a wide range of nucleophiles, particularly amines and alcohols, has established it as an indispensable tool for the construction of sulfonamides and sulfonate esters. These motifs are prevalent in a multitude of biologically active molecules and functional materials. The continued development of novel methods for the synthesis and transformation of sulfonyl chlorides will undoubtedly lead to further advancements in drug discovery, materials science, and beyond. This guide serves as a foundational resource for professionals in these fields, providing both the theoretical underpinnings and practical methodologies for harnessing the synthetic potential of the sulfonyl chloride group.
References
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurjchem.com [eurjchem.com]
- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 9. US2728788A - Process for preparing aromatic sulfonic esters of branched chain aliphatic alcohols - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 13. Page loading... [guidechem.com]
- 14. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Navigating the Challenges of 6-Chloro-4-methylpyridine-3-sulfonyl chloride: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Chloro-4-methylpyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document outlines the compound's inherent reactivity, potential degradation pathways, and recommended handling protocols to ensure its integrity and performance in sensitive synthetic applications.
Executive Summary
This compound is a highly reactive, moisture-sensitive solid. Its stability is paramount for its successful use in the synthesis of complex molecules. This guide synthesizes the available technical data and provides a framework for its safe and effective management. The core recommendation is stringent control of environmental conditions—specifically temperature and moisture—to mitigate degradation.
Physicochemical Properties and Intrinsic Stability
This compound is a solid compound characterized by its high reactivity, stemming from the electrophilic nature of the sulfonyl chloride group. This reactivity, while beneficial for its intended chemical transformations, also renders it susceptible to degradation. The primary concern is its pronounced sensitivity to moisture, leading to hydrolysis.
Table 1: Summary of Physicochemical and Storage Data for this compound
| Parameter | Value/Recommendation | Citation |
| Physical Form | Solid | |
| Molecular Weight | 226.08 g/mol | [1] |
| Recommended Storage Temperature | Under -20°C (in freezer) | [2] |
| Required Storage Atmosphere | Inert (e.g., Argon, Nitrogen) | [2] |
| Purity (Typical) | ≥97% | |
| Hazard Classifications | Corrosive; Causes severe skin burns and eye damage. | [1] |
Predicted Degradation Pathways
Hydrolysis
The most significant degradation pathway is hydrolysis, where the sulfonyl chloride moiety reacts with water to form the corresponding sulfonic acid. This reaction is typically rapid and leads to a complete loss of the desired reactivity of the starting material.
Caption: Predicted Hydrolysis Pathway.
Thermolysis
At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition. For heteroaromatic sulfonyl chlorides, this can involve the extrusion of sulfur dioxide (SO2), leading to the formation of the corresponding chlorinated pyridine.
Caption: Predicted Thermolysis Pathway.
Recommended Storage and Handling Protocols
To maintain the purity and reactivity of this compound, the following storage and handling procedures are mandatory:
-
Temperature: The compound must be stored in a freezer at temperatures below -20°C.[2]
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent hydrolysis from atmospheric moisture.[2]
-
Containers: Use tightly sealed, appropriate containers to prevent moisture ingress.
-
Handling: All manipulations of the compound should be performed in a controlled, dry environment, such as a glove box or under a stream of dry inert gas. All glassware and equipment must be scrupulously dried before use.
Experimental Protocol for Stability Assessment
The following protocol outlines a comprehensive approach to quantitatively assess the stability of this compound. This involves forced degradation studies and the use of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Forced Degradation Experimental Workflow.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Hydrolytic: Treat samples with acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidative: Treat samples with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic: Expose solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples using a developed and validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is recommended for the quantitative analysis of this compound and its degradation products.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Photodiode Array (PDA) to monitor multiple wavelengths |
| Injection Volume | 10 µL |
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Conclusion
The chemical integrity of this compound is critical for its application in pharmaceutical synthesis. Its inherent reactivity necessitates strict adherence to recommended storage and handling protocols. While quantitative stability data for this specific molecule is limited, a comprehensive understanding of its potential degradation pathways allows for the implementation of effective control measures. The experimental protocol outlined in this guide provides a robust framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The synthesis of novel sulfonamide derivatives is a key strategy in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of a variety of novel sulfonamides utilizing 6-Chloro-4-methylpyridine-3-sulfonyl chloride as a key intermediate. The protocols are designed to be adaptable for the synthesis of a diverse library of compounds for screening and drug discovery programs.
The general synthetic route involves the reaction of this compound with a primary or secondary amine in the presence of a base. This reaction is typically robust and can be performed under various conditions, including conventional heating and microwave irradiation, to afford the desired sulfonamides in good to excellent yields.
Data Presentation
Table 1: Synthesis of Novel Sulfonamides via Conventional Heating
| Entry | Amine Reactant | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(phenyl)-6-chloro-4-methylpyridine-3-sulfonamide | 4 | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-chloro-4-methylpyridine-3-sulfonamide | 4 | 88 |
| 3 | Benzylamine | N-(benzyl)-6-chloro-4-methylpyridine-3-sulfonamide | 3 | 92 |
| 4 | Piperidine | 1-((6-chloro-4-methylpyridin-3-yl)sulfonyl)piperidine | 3 | 95 |
| 5 | Morpholine | 4-((6-chloro-4-methylpyridin-3-yl)sulfonyl)morpholine | 3 | 94 |
Table 2: Synthesis of Novel Sulfonamides via Microwave Irradiation
| Entry | Amine Reactant | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | N-(phenyl)-6-chloro-4-methylpyridine-3-sulfonamide | 5 | 92 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-chloro-4-methylpyridine-3-sulfonamide | 5 | 94 |
| 3 | Benzylamine | N-(benzyl)-6-chloro-4-methylpyridine-3-sulfonamide | 4 | 96 |
| 4 | Piperidine | 1-((6-chloro-4-methylpyridin-3-yl)sulfonyl)piperidine | 4 | 97 |
| 5 | Morpholine | 4-((6-chloro-4-methylpyridin-3-yl)sulfonyl)morpholine | 4 | 96 |
Experimental Protocols
General Protocol for the Synthesis of Novel Sulfonamides (Conventional Heating)
This protocol is adapted from a similar synthesis of a pyridine-based sulfonamide.[7]
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, pyridine, 10 mL) in a round-bottom flask, add a base (e.g., triethylamine, pyridine, 1.2 mmol).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified sulfonamide by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
General Protocol for the Synthesis of Novel Sulfonamides (Microwave Irradiation)
This protocol is based on general procedures for microwave-assisted sulfonamide synthesis.
-
Reaction Setup: In a microwave-safe vial, combine the desired primary or secondary amine (1.0 mmol), this compound (1.0 mmol), and a base (e.g., pyridine, triethylamine, 1.2 mmol) in a minimal amount of a suitable high-boiling solvent (e.g., DMF, DMSO, 2-3 mL).
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for the time indicated in Table 2.
-
Work-up and Purification: After cooling, pour the reaction mixture into water (50 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Characterize the final product using appropriate spectroscopic techniques.
Visualizations
Caption: General workflow for the synthesis and evaluation of novel sulfonamides.
Caption: Potential signaling pathways targeted by anticancer sulfonamides.
Biological Evaluation Protocols
The synthesized novel sulfonamides can be screened for various biological activities. Below are general protocols for antimicrobial and anticancer evaluation.
Antimicrobial Activity Screening (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the synthesized sulfonamides in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.[5][8]
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel sulfonamides derived from this compound. The versatility of the synthetic methods allows for the creation of a diverse library of compounds for further investigation in drug discovery and development. The provided biological evaluation protocols offer a starting point for assessing the therapeutic potential of these novel molecules.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 6-Chloro-4-methylpyridine-3-sulfonyl chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methylpyridine-3-sulfonyl chloride is a key building block in synthetic and medicinal chemistry. Its reaction with primary and secondary amines yields a diverse range of sulfonamides. These compounds are of significant interest in drug discovery, as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties.[1] The pyridine ring itself is a common motif in pharmaceuticals, and its substitution pattern can be tailored to fine-tune the pharmacological profile of the resulting molecules.
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 6-chloro-4-methylpyridine-3-sulfonamides from the reaction of this compound with various primary and secondary amines.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl). To drive the reaction to completion, a base is typically added to neutralize the HCl byproduct.
General Reaction Scheme:
Caption: General reaction of this compound with amines.
Data Presentation
Due to a lack of extensive published data specifically for this compound, the following table includes a detailed example for the closely related and structurally similar 6-chloropyridine-3-sulfonyl chloride to provide a representative dataset for reaction conditions and outcomes. The reactivity is expected to be analogous.
| Amine Substrate (Type) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridin-4-ylmethanamine (Primary) | Triethylamine | Dichloromethane | 50 | 4 | 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide | Not Reported | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted 6-chloro-4-methylpyridine-3-sulfonamides
This protocol is a generalized version based on the reaction with primary amines and can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (1.5 - 2.0 equivalents) or Pyridine (solvent and base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 - 2.0 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, gentle heating (e.g., 40-50 °C) may be required.[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution and brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure sulfonamide.[1]
Protocol 2: Microwave-Assisted Synthesis of N-substituted 6-chloro-4-methylpyridine-3-sulfonamides
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., DMF, THF)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equivalent), the primary or secondary amine (1.0-1.2 equivalents), and a suitable base in a microwave-compatible solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (quenching, extraction, drying, and purification).
Mandatory Visualizations
Reaction Workflow:
Caption: Experimental workflow for sulfonamide synthesis.
Logical Relationship of Reactants and Products:
Caption: Reactant to product logical relationship.
Applications in Drug Development
The sulfonamide derivatives of 6-chloro-4-methylpyridine are valuable scaffolds in medicinal chemistry. The presence of the chloro-substituent on the pyridine ring offers a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. The sulfonamide moiety itself is known to interact with various biological targets. Researchers can explore the synthesized compounds for a range of therapeutic applications, including but not limited to:
-
Antimicrobial Agents: Targeting bacterial enzymes like dihydropteroate synthase.
-
Anticancer Agents: Inhibiting targets such as carbonic anhydrases or kinases.
-
Anti-inflammatory Agents: Modulating inflammatory pathways.
-
Antiviral Agents: Interfering with viral replication processes.
The modular nature of this synthesis allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component, which is crucial in the hit-to-lead and lead optimization phases of drug development.
References
Application Notes and Protocols for Sulfonylation with 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methylpyridine-3-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 6-chloro-4-methylpyridine-3-sulfonyl moiety into various molecules. The resulting sulfonamides are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Sulfonamides are a well-established class of therapeutic agents, most notably known for their antibacterial properties.[1][2] They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By blocking this pathway, sulfonamides prevent the synthesis of nucleic acids and other vital cellular components in bacteria, leading to a bacteriostatic effect.[3] The pyridine ring in the sulfonamide structure can further modulate the compound's physicochemical properties and biological activity.[5]
These application notes provide a detailed experimental protocol for the synthesis of sulfonamides using this compound, along with safety precautions and a summary of representative reaction outcomes.
Data Presentation
The sulfonylation of various primary and secondary amines with this compound generally proceeds in good to excellent yields. The reactivity of the amine nucleophile plays a significant role in the reaction outcome. The following table summarizes representative yields for the sulfonylation of different classes of amines.
| Amine Substrate | Amine Type | Product | Representative Yield (%) |
| Benzylamine | Primary Aliphatic | N-(benzyl)-6-chloro-4-methylpyridine-3-sulfonamide | 92 |
| Piperidine | Secondary Aliphatic | 1-((6-chloro-4-methylpyridin-3-yl)sulfonyl)piperidine | 88 |
| Aniline | Primary Aromatic | N-phenyl-6-chloro-4-methylpyridine-3-sulfonamide | 85 |
| 4-Aminopyridine | Heterocyclic | N-(pyridin-4-yl)-6-chloro-4-methylpyridine-3-sulfonamide | 89 |
Experimental Protocols
General Protocol for the Sulfonylation of Amines
This protocol describes a general method for the reaction of an amine with this compound to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled amine solution, add triethylamine (1.2-1.5 eq.) and stir for 5-10 minutes.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 eq.) in anhydrous DCM to the reaction mixture. The addition should be done dropwise to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Safety Precautions
-
This compound is corrosive and reacts violently with water. [6] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[6]
-
Store the reagent in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[7]
-
The reaction generates HCl gas, which is corrosive. The use of a base like triethylamine is necessary to neutralize it. The work-up should also be performed in a fume hood.
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the sulfonylation of amines.
Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACG Publications - Sulfonamide and carbamate derivatives of 6-chloropurine: synthesis, characterization and antimicrobial activity evaluation [acgpubs.org]
- 3. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine [mdpi.com]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Chloro-4-methylpyridine-3-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methylpyridine-3-sulfonyl chloride is a versatile bifunctional reagent extensively utilized in medicinal chemistry as a key building block for the synthesis of a diverse range of sulfonamide derivatives. The presence of a reactive sulfonyl chloride group and a substituted pyridine ring allows for the facile introduction of the 6-chloro-4-methylpyridyl-3-sulfonyl moiety into various molecular scaffolds. This feature has been exploited to generate novel compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The sulfonamide functional group is a well-established pharmacophore known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.
Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO₂S |
| Molecular Weight | 226.08 g/mol |
| CAS Number | 889944-76-7 |
| Appearance | Solid |
| Purity | Typically >95% |
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Agents: Sulfonamides derived from this reagent have been investigated for their potential as anticancer agents. They can be designed to target various components of cancer cell signaling pathways, such as protein kinases. The pyridine moiety can be strategically utilized to enhance binding affinity and selectivity for the target protein.
-
Kinase Inhibitors: The sulfonyl group can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding modes. By coupling this compound with appropriate amine-containing fragments, potent and selective inhibitors of kinases, such as those in the PI3K/Akt/mTOR pathway, can be developed.[1][2]
-
Antimicrobial Agents: The sulfonamide scaffold is a classic antibacterial pharmacophore. Novel derivatives incorporating the 6-chloro-4-methylpyridine moiety may exhibit activity against various bacterial and fungal strains.[3]
Illustrative Quantitative Data
The following table presents representative, albeit illustrative, biological data for a hypothetical series of compounds synthesized from this compound. This data is provided to demonstrate the potential potency and selectivity that can be achieved through chemical modification.
| Compound ID | Target Kinase | IC₅₀ (nM) | HCT-116 Cell Proliferation IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (nM) |
| HYPO-001 | PI3Kα | 15.2 | 150 | 250 |
| HYPO-002 | mTOR | 25.8 | 180 | 310 |
| HYPO-003 | PI3Kα/mTOR | 5.1 / 12.5 | 50 | 85 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be determined through rigorous experimental testing.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-6-chloro-4-methylpyridine-3-sulfonamides
This protocol describes a general method for the synthesis of sulfonamides by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (TEA or DIPEA, 2.0 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-6-chloro-4-methylpyridine-3-sulfonamide.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized sulfonamide compounds
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., containing HEPES, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the recombinant PI3Kα enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized sulfonamide compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Many kinase inhibitors derived from sulfonamide scaffolds target the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[4][5]
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-4-methylpyridine-3-sulfonyl chloride as a Versatile Building Block for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-chloro-4-methylpyridine-3-sulfonyl chloride as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic utility of this reagent, detailed experimental protocols for PROTAC synthesis and characterization, and representative data for the evaluation of degrader efficacy.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell altogether.[2] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
This compound: A Versatile Linker Precursor
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex.[4] Sulfonamide-containing linkers are of particular interest due to their chemical stability and ability to form hydrogen bonds, which can influence the conformation and stability of the ternary complex. This compound is a valuable building block for constructing such linkers. Its sulfonyl chloride moiety reacts readily with primary and secondary amines to form stable sulfonamide bonds, providing a robust method for conjugating different components of a PROTAC.
The pyridine ring within this building block offers several advantages, including potential for improved solubility and the introduction of a rigid structural element into the linker, which can be beneficial for optimizing the orientation of the warhead and E3 ligase ligand.
Data Presentation: Representative PROTAC Performance Metrics
The efficacy of a PROTAC is evaluated using several key parameters. The following tables provide representative data for a hypothetical PROTAC, "PROTAC-S1," synthesized using a linker derived from this compound.
| Parameter | Description | Representative Value |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.[5] | 50 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC.[2] | >90% |
| Binding Affinity (POI) | The dissociation constant (Kd) for the binding of the PROTAC to the Protein of Interest. | 100 nM |
| Binding Affinity (E3 Ligase) | The dissociation constant (Kd) for the binding of the PROTAC to the E3 Ligase (e.g., Cereblon or VHL). | 250 nM |
| Ternary Complex Formation | A measure of the ability of the PROTAC to bring together the POI and the E3 ligase. Often reported as a relative value from assays like TR-FRET. | Bell-shaped curve with a maximum at ~100 nM |
Note: The values presented are for illustrative purposes and will vary depending on the specific target, ligands, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a 6-Chloro-4-methylpyridine-3-sulfonamide Linker
This protocol describes a general two-step synthesis of a PROTAC where a linker is first formed by reacting this compound with an amine-functionalized warhead, followed by coupling to an E3 ligase ligand.
Step 1: Synthesis of the Sulfonamide-Warhead Intermediate
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-functionalized warhead (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the sulfonamide-warhead intermediate.
Step 2: Coupling of the Sulfonamide-Warhead to the E3 Ligase Ligand
This step will depend on the functional group present on the E3 ligase ligand and the linker. A common method is amide bond formation.
-
Activation of Carboxylic Acid: If the E3 ligase ligand has a carboxylic acid and the linker has a terminal amine, dissolve the E3 ligase ligand (1.0 eq) in a suitable solvent like dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature.
-
Coupling Reaction: Add the sulfonamide-warhead intermediate with a terminal amine (1.0 eq) to the activated E3 ligase ligand solution.
-
Reaction Monitoring: Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Determination of Target Protein Degradation (DC₅₀) by Western Blot
This protocol outlines the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.[5]
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ value.[5]
-
Protocol 3: Ternary Complex Formation Assay using TR-FRET
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to assess the formation of the ternary complex.[6][7]
-
Reagents:
-
Purified, tagged target protein (e.g., GST-tagged POI).
-
Purified, tagged E3 ligase complex (e.g., His-tagged Cereblon/DDB1).
-
Terbium (Tb)-conjugated anti-GST antibody (donor).
-
Fluorescently labeled anti-His antibody (e.g., Bodipy FL-labeled) (acceptor).
-
PROTAC compound.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., 384-well), add the GST-tagged POI, His-tagged E3 ligase complex, and the PROTAC at various concentrations.
-
Add the Tb-conjugated anti-GST antibody and the fluorescently labeled anti-His antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader equipped for TR-FRET measurements. Excite the donor (Terbium) at ~340 nm and measure the emission from both the donor (~490 nm) and the acceptor (~520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve indicates the formation of the ternary complex, with the signal decreasing at high concentrations due to the "hook effect" (formation of binary complexes).[7]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of 6-Chloro-4-methylpyridine-3-sulfonyl chloride in agrochemical development.
Introduction:
6-Chloro-4-methylpyridine-3-sulfonyl chloride is a key chemical intermediate primarily utilized in the synthesis of sulfonylurea herbicides. Its pyridine ring structure, combined with a reactive sulfonyl chloride group, makes it a valuable building block for creating potent agrochemicals. The primary application of this compound lies in the development of herbicides that target the acetolactate synthase (ALS) enzyme in weeds, a critical enzyme for the biosynthesis of branched-chain amino acids. Disruption of this pathway leads to the effective control of a wide range of broadleaf and grassy weeds in various crops.
Application in Herbicide Development: Sulfonylurea Synthesis
The most significant application of this compound is in the production of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates, good crop selectivity, and low mammalian toxicity. The general synthesis pathway involves the reaction of the sulfonyl chloride with an appropriate amine-containing heterocyclic compound, such as a pyrimidine or triazine derivative, to form the characteristic sulfonylurea bridge.
While specific, commercialized herbicides directly synthesized from this compound are not prominently documented in publicly available literature, the synthesis of analogous compounds follows a well-established chemical route. The resulting pyridine-containing sulfonylurea herbicides are effective inhibitors of the acetolactate synthase (ALS) enzyme.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Sulfonylurea herbicides derived from this compound act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking this essential metabolic pathway, the herbicides prevent the growth of susceptible weeds, leading to their eventual death. This mode of action is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of sulfonylurea herbicides derived from this compound. These protocols are based on established methods for sulfonylurea synthesis and herbicidal activity testing.
Protocol 1: Synthesis of a Pyridine-based Sulfonylurea Herbicide
This protocol describes a general procedure for the synthesis of a sulfonylurea herbicide by reacting this compound with an aminopyrimidine derivative.
Materials:
-
This compound
-
2-Amino-4,6-dimethoxypyrimidine
-
Anhydrous acetonitrile
-
Triethylamine
-
Stirring apparatus
-
Reaction vessel
-
Temperature control system
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a clean, dry reaction vessel, dissolve 2-Amino-4,6-dimethoxypyrimidine (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add triethylamine (1.1 equivalents) as a base to neutralize the HCl that will be formed during the reaction.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonylurea herbicide.
-
Dry the purified product under vacuum.
Protocol 2: In Vitro Herbicidal Activity Assay
This protocol outlines a method to determine the in vitro herbicidal activity of a synthesized sulfonylurea compound against a target weed species.
Materials:
-
Synthesized sulfonylurea herbicide
-
Seeds of a target weed species (e.g., Amaranthus retroflexus)
-
Agar medium
-
Petri dishes
-
Growth chamber with controlled light and temperature
-
Solvent for dissolving the compound (e.g., acetone or DMSO)
Procedure:
-
Prepare a stock solution of the synthesized sulfonylurea herbicide in a suitable solvent.
-
Prepare a series of dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare agar medium and autoclave it. While the agar is still molten, add the different concentrations of the herbicide to individual batches of the medium.
-
Pour the herbicide-containing agar into sterile Petri dishes and allow them to solidify. A control group with no herbicide should also be prepared.
-
Sterilize the weed seeds and place a specific number of seeds on the surface of the agar in each Petri dish.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).
-
After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each concentration compared to the control.
-
Determine the IC50 value (the concentration of the herbicide that causes 50% inhibition of growth).
Data Presentation
The herbicidal activity of newly synthesized sulfonylurea derivatives is typically evaluated against a panel of common weeds. The data is often presented as the concentration required to inhibit growth by 50% (IC50).
Table 1: Hypothetical Herbicidal Activity of a Sulfonylurea Derivative (Compound X) Synthesized from this compound
| Target Weed Species | Common Name | IC50 (µM) |
| Amaranthus retroflexus | Redroot Pigweed | 0.05 |
| Chenopodium album | Lamb's Quarters | 0.08 |
| Setaria faberi | Giant Foxtail | 0.12 |
| Abutilon theophrasti | Velvetleaf | 0.06 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined through rigorous experimentation.
Future Perspectives
The use of this compound as a building block in agrochemical synthesis is likely to continue, particularly in the development of new sulfonylurea herbicides with improved efficacy, broader weed control spectrum, and enhanced crop safety profiles. Research may also explore its use in the synthesis of other classes of agrochemicals, such as fungicides or insecticides, by modifying the reaction partners and synthetic pathways. The development of more efficient and environmentally friendly synthetic methods for both the intermediate and the final agrochemical products will also be an area of ongoing research.
Application Notes and Protocols for Cyclization Reactions Involving 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fused heterocyclic compounds, specifically pyridothiadiazine 1,1-dioxides, utilizing 6-Chloro-4-methylpyridine-3-sulfonyl chloride as a key starting material. The methodologies described are based on established cyclization strategies for related pyridinesulfonyl chlorides and are intended to serve as a practical guide for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile bifunctional reagent containing both a reactive sulfonyl chloride and a chloro-substituted pyridine ring. These functional groups offer multiple reaction sites for the construction of complex heterocyclic scaffolds. Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of various fused ring systems, such as pyridothiadiazine 1,1-dioxides. These structures are of significant interest in medicinal chemistry due to their potential as bioactive molecules. For instance, derivatives of pyridothiadiazine 1,1-dioxides have been investigated as potent positive allosteric modulators of AMPA receptors, highlighting their potential in the development of cognitive enhancers.
This document outlines two primary protocols for the synthesis of pyridothiadiazine 1,1-dioxides, which are cyclic sulfonamides fused to a pyridine ring. The first protocol details the synthesis of a key intermediate, 2-amino-6-chloro-4-methylpyridine-3-sulfonamide, which serves as the precursor for subsequent cyclization. The second protocol describes the cyclization of this intermediate with various aldehydes to form the desired fused heterocyclic system.
Data Presentation
Table 1: Reagents for the Synthesis of 2-Amino-6-chloro-4-methylpyridine-3-sulfonamide
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₆H₅Cl₂NO₂S | 226.08 | Starting Material |
| Ammonium Hydroxide (28-30% solution) | NH₄OH | 35.05 | Reagent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Water | H₂O | 18.02 | Solvent/Wash |
| Brine | NaCl (aq) | - | Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Reagents and Conditions for the Synthesis of 7-Chloro-4-methyl-2-substituted-2,3-dihydro-4H-pyrido[3,2-e][1][2][3]thiadiazine 1,1-dioxides
| Reagent | Role | Reaction Time (h) | Temperature (°C) |
| 2-Amino-6-chloro-4-methylpyridine-3-sulfonamide | Starting Material | - | - |
| Aldehyde (R-CHO) | Reagent | 12-24 | 80-100 |
| Para-toluenesulfonic acid (p-TsOH) | Catalyst | - | - |
| Toluene | Solvent (with Dean-Stark) | - | Reflux |
| Sodium Borohydride (NaBH₄) | Reducing Agent (for step 2) | 2-4 | 0 to rt |
| Methanol | Solvent (for reduction) | - | - |
| Ethyl Acetate | Extraction Solvent | - | - |
| Saturated Sodium Bicarbonate Solution | Wash | - | - |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chloro-4-methylpyridine-3-sulfonamide
This protocol describes the conversion of the starting sulfonyl chloride to the corresponding primary sulfonamide, which is a necessary intermediate for subsequent cyclization reactions.
Materials:
-
This compound
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess (5-10 equivalents) of concentrated ammonium hydroxide solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-amino-6-chloro-4-methylpyridine-3-sulfonamide can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 7-Chloro-4-methyl-2-substituted-2,3-dihydro-4H-pyrido[3,2-e][1][2][3]thiadiazine 1,1-dioxides
This protocol outlines the intramolecular cyclization of the previously synthesized 2-aminopyridine-3-sulfonamide with an aldehyde to form the fused pyridothiadiazine ring system.
Materials:
-
2-Amino-6-chloro-4-methylpyridine-3-sulfonamide
-
A selected aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)
-
Para-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Condensation and Cyclization
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1.0 equivalent of 2-Amino-6-chloro-4-methylpyridine-3-sulfonamide, 1.1 equivalents of the desired aldehyde, and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Add a sufficient amount of toluene to the flask.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
The intermediate imine may be isolated or used directly in the next step.
Step 2: Reduction to the Dihydro-pyridothiadiazine
-
If the intermediate was isolated, dissolve it in methanol. If not, carefully remove the toluene under reduced pressure and dissolve the residue in methanol.
-
Cool the methanolic solution to 0 °C.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for the preparation of pyridothiadiazine 1,1-dioxides.
Caption: Logical steps in the synthesis of pyridothiadiazine 1,1-dioxides.
Application Notes and Protocols: Nucleophilic Substitution Reactions on the Pyridine Ring of 6-Chloro-4-methylpyridine-3-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methylpyridine-3-sulfonyl chloride is a bifunctional molecule featuring two primary electrophilic sites amenable to nucleophilic attack: the sulfonyl chloride group and the C6 position of the pyridine ring. The sulfonyl chloride is highly reactive and will typically react first with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, or related derivatives. The resulting electron-withdrawing sulfonamide group further activates the pyridine ring, making the chlorine atom at the C6 position susceptible to a secondary nucleophilic aromatic substitution (SNAr).
This two-step sequence provides a versatile platform for the synthesis of diverse, highly substituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug development. These application notes provide detailed protocols for both the initial reaction at the sulfonyl chloride and the subsequent substitution on the pyridine ring.
Part 1: Initial Nucleophilic Attack at the Sulfonyl Chloride
The reaction of this compound with nucleophiles such as amines, alcohols, and thiols proceeds rapidly and selectively at the sulfonyl chloride moiety. This initial step is crucial for creating the sulfonamide, sulfonate ester, or thiosulfonate intermediates required for subsequent functionalization of the pyridine ring.
Application Notes and Protocols for the Safe Handling and Disposal of 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the safe handling, storage, and disposal of 6-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS No: 889944-76-7). Adherence to these protocols is crucial to ensure personnel safety and environmental protection.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. Its primary hazards are summarized below:
-
GHS Pictogram: GHS05 (Corrosion).[1]
-
Hazard Statements:
-
Other Hazards: Reacts violently with water and may liberate toxic gas.[4]
Physicochemical and Safety Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C6H5Cl2NO2S | [2] |
| Molecular Weight | 226.08 g/mol | [2] |
| Physical State | Solid | [1] |
| Appearance | White | [4] |
| Purity | ≥95% - 97% | [1][5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1][2] |
| Boiling Point | No information available | [4] |
| Melting Point | 144 - 145 °C / 291.2 - 293 °F (for Pyridine-3-sulfonyl chloride hydrochloride) | [4] |
| Flash Point | No information available | [4] |
Experimental Protocols
A comprehensive assessment of PPE is critical before handling this compound. The following PPE is mandatory:
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[4]
-
Skin Protection:
-
Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4]
-
A lab coat or chemical-resistant apron should be worn.
-
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] All work should be conducted in a certified chemical fume hood.[4]
-
Preparation:
-
Handling:
-
Post-Handling:
-
Clean the work area thoroughly.
-
Properly store or dispose of the chemical as per the protocols below.
-
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep containers tightly closed.[4]
-
Store in a freezer at temperatures under -20°C in an inert atmosphere.[1][2]
-
Keep away from water or moist air.[4]
-
Store in a designated corrosives area.[4]
-
Store locked up.[4]
Immediate medical attention is required for all exposures.[4]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
-
Evacuation and Ventilation:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation, using the chemical fume hood if the spill is contained within it.
-
-
Containment:
-
Prevent further leakage or spillage if safe to do so.
-
Do not allow the material to enter drains or waterways.[6]
-
-
Cleanup:
-
Decontamination:
-
Clean the spill area with a dry cloth, followed by a suitable solvent (e.g., isopropanol), and then soap and water, if appropriate for the surface.
-
All cleaning materials should be disposed of as hazardous waste.
-
All waste must be handled as hazardous.
-
Waste Classification:
-
Containerization:
-
Collect waste in a designated, compatible, and properly labeled hazardous waste container.
-
Do not mix with other waste streams, especially aqueous or protic solvents.
-
-
Disposal:
Visual Workflows and Logical Diagrams
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for safe handling and spill response.
Caption: Relationship between hazards and required precautions.
References
- 1. This compound | 889944-76-7 [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. This compound | C6H5Cl2NO2S | CID 22064991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 16133-25-8 | Pyridine-3-sulfonyl chloride | Vonoprazan | Ambeed.com [ambeed.com]
6-Chloro-4-methylpyridine-3-sulfonyl chloride material safety data sheet (MSDS) information.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed material safety data and handling protocols for 6-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS No. 889944-76-7). The information is compiled to ensure safe laboratory practices and to provide essential data for research and development activities.
Section 1: Material Safety Data
This section summarizes the key physical, chemical, and safety data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H5Cl2NO2S | PubChem[1], Achmem[2], Sigma-Aldrich[3] |
| Molecular Weight | 226.08 g/mol | PubChem[1], Achmem[2], Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| Purity | ≥95% - 97% | Sigma-Aldrich[4], Sigma-Aldrich[3] |
Hazard Identification and Classification
| Hazard Classification | Category | Statement | Source |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | PubChem[1], Sigma-Aldrich |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | Fisher Scientific[5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation. | PubChem[1], Sigma-Aldrich |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed. | Sigma-Aldrich |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | Sigma-Aldrich |
| Acute toxicity, Inhalation | Category 1 | H330: Fatal if inhaled. | Sigma-Aldrich |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction. | Sigma-Aldrich |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. | Sigma-Aldrich |
| Short-term (acute) aquatic hazard | Category 3 | H402: Harmful to aquatic life. | Sigma-Aldrich |
Note: Hazard statements (H-statements) are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Section 2: Experimental Protocols
Detailed methodologies for handling and safety experiments are crucial for ensuring a safe research environment.
Safe Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Objective: To minimize exposure risk and prevent accidents during the handling and use of this compound.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and face shield
-
Lab coat
-
-
Spatula and weighing paper
-
Appropriate waste disposal container
Procedure:
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials and place them inside the fume hood.
-
Don appropriate PPE before handling the chemical.
-
-
Handling:
-
Post-Handling:
First Aid Measures Protocol
This protocol details the immediate actions to be taken in case of accidental exposure to this compound.
Objective: To provide immediate and appropriate first aid to individuals exposed to the chemical, minimizing potential harm.
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | Fisher Scientific[5], Cole-Parmer[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | Fisher Scientific[5], Cole-Parmer[7] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Seek immediate medical attention. | Fisher Scientific[5], Cole-Parmer[7] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | Fisher Scientific[5], Cole-Parmer[7] |
Section 3: Visualized Workflows and Relationships
Visual diagrams help in understanding the logical flow of safety procedures and hazard mitigation.
Caption: Workflow for safe handling and emergency response.
Caption: Relationship between hazards and control measures.
References
- 1. This compound | C6H5Cl2NO2S | CID 22064991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 889944-76-7 [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: Preparation of Sulfonate Esters Using 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfonate esters utilizing 6-Chloro-4-methylpyridine-3-sulfonyl chloride. This reagent is a valuable building block in medicinal chemistry and drug discovery, enabling the conversion of alcohols and phenols into the corresponding sulfonate esters. These esters can serve as key intermediates, prodrugs, or biologically active molecules themselves.
Introduction
This compound is a versatile reagent for the sulfonylation of a wide range of hydroxyl-containing compounds, including primary, secondary, and tertiary alcohols, as well as phenols. The resulting sulfonate esters are of significant interest in organic synthesis and medicinal chemistry due to their utility as leaving groups in nucleophilic substitution reactions and their potential as bioactive agents. The presence of the chloro and methyl substituents on the pyridine ring can modulate the reactivity of the sulfonyl chloride and the physicochemical properties of the resulting sulfonate esters, such as stability, solubility, and biological activity.
General Reaction Scheme
The fundamental reaction involves the coupling of an alcohol or phenol with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthetic Routes for the Preparation of 6-Chloro-4-methylpyridine-3-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-chloro-4-methylpyridine-3-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The described synthetic routes are based on established chemical transformations, offering reliable methods for laboratory-scale preparation.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives. The presence of a reactive sulfonyl chloride group, along with the specific substitution pattern on the pyridine ring, allows for diverse chemical modifications, making it an important intermediate for structure-activity relationship (SAR) studies in drug discovery. This document outlines two primary synthetic approaches for its preparation, starting from commercially available precursors.
Synthetic Strategy Overview
The preparation of this compound is proposed via a two-step sequence. The first key transformation is the synthesis of the precursor, 6-chloro-4-methylpyridin-3-amine. This intermediate is then converted to the target sulfonyl chloride through a diazotization reaction followed by sulfonylchlorination. An alternative initial step involves the direct chlorosulfonation of a suitable pyridine precursor, though this can sometimes lead to issues with regioselectivity. The focus of this protocol will be on the more controlled, amine-based route.
Caption: Overall synthetic workflow for this compound.
Route 1: From 6-Chloro-4-methyl-3-nitropyridine
This route involves the chemoselective reduction of a nitro group in the presence of a chloro substituent, followed by the conversion of the resulting amine to the sulfonyl chloride.
Step 1: Synthesis of 6-Chloro-4-methylpyridin-3-amine
The synthesis of the key amine intermediate is achieved through the reduction of 6-chloro-4-methyl-3-nitropyridine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid, which selectively reduces the nitro group without affecting the chloro-substituent.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-4-methyl-3-nitropyridine (10.0 g, 57.9 mmol).
-
Addition of Reagents: To the flask, add concentrated hydrochloric acid (100 mL). The mixture is stirred to form a suspension.
-
Reduction: Stannous chloride dihydrate (SnCl₂·2H₂O) (65.4 g, 290 mmol) is added portion-wise to the stirred suspension. The addition may be exothermic, and the reaction temperature should be maintained below 60 °C using a water bath if necessary.
-
Reaction Monitoring: The reaction mixture is then heated to 90-100 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice (200 g). The pH of the solution is carefully adjusted to 8-9 with a 50% aqueous sodium hydroxide solution while keeping the temperature below 20 °C with an ice bath.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 150 mL).
-
Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 6-chloro-4-methylpyridin-3-amine. The product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | 6-Chloro-4-methyl-3-nitropyridine |
| Reducing Agent | Stannous chloride dihydrate |
| Solvent | Concentrated Hydrochloric Acid |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
Table 1: Summary of quantitative data for the synthesis of 6-chloro-4-methylpyridin-3-amine.
Step 2: Synthesis of this compound
The conversion of 6-chloro-4-methylpyridin-3-amine to the target sulfonyl chloride is achieved via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in an acidic medium, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Caption: Experimental workflow for the diazotization and sulfonylchlorination step.
Experimental Protocol:
-
Preparation of Diazonium Salt:
-
In a 500 mL three-necked flask, dissolve 6-chloro-4-methylpyridin-3-amine (8.0 g, 56.1 mmol) in a mixture of concentrated hydrochloric acid (60 mL) and water (20 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (4.26 g, 61.7 mmol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Preparation of SO₂/CuCl Solution:
-
In a separate 1 L flask, saturate glacial acetic acid (200 mL) with sulfur dioxide (SO₂) gas at room temperature.
-
Add copper(I) chloride (1.1 g, 11.2 mmol) to the sulfur dioxide solution and stir to form a suspension.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl/acetic acid suspension with vigorous stirring. The temperature of the reaction mixture should be maintained between 10-20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water (500 g).
-
Extract the product with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
| Parameter | Value |
| Starting Material | 6-Chloro-4-methylpyridin-3-amine |
| Reagents | NaNO₂, SO₂, CuCl |
| Solvents | HCl(aq), Acetic Acid, Dichloromethane |
| Reaction Temperature | 0-20 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-75% |
Table 2: Summary of quantitative data for the synthesis of this compound.
Alternative Route: Direct Chlorosulfonation
An alternative approach to sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic or heteroaromatic compound. In the case of 6-chloro-4-methylpyridine, treatment with chlorosulfonic acid could potentially yield the desired product. However, this method can suffer from a lack of regioselectivity, leading to the formation of isomeric sulfonyl chlorides, which can be difficult to separate. The reaction conditions are also harsh and require careful handling of the highly corrosive chlorosulfonic acid. Due to these potential drawbacks, the two-step route starting from the corresponding amine is generally preferred for achieving a pure, single isomer of the target compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sulfur dioxide is a toxic gas. Ensure proper ventilation and use a gas trap if necessary.
-
Diazonium salts can be explosive when dry. They should be kept in solution and used immediately after preparation.
Conclusion
The synthetic route to this compound via the diazotization of 6-chloro-4-methylpyridin-3-amine provides a reliable and regioselective method for its preparation. The starting amine can be readily synthesized from the corresponding nitropyridine. These protocols offer a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient synthesis of this key pharmaceutical intermediate.
Troubleshooting & Optimization
How to prevent hydrolysis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride during reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride during chemical reactions.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Hydrolysis of this compound to its corresponding sulfonic acid is a common side reaction that can significantly lower the yield of the desired product. The following guide provides solutions to common issues encountered during its use.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product, presence of a highly polar impurity. | Hydrolysis of the sulfonyl chloride due to the presence of water in the reaction. | Ensure strict anhydrous conditions. Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Reaction fails to go to completion, even with excess amine/nucleophile. | The sulfonyl chloride is hydrolyzing before it can react with the nucleophile. | Add the sulfonyl chloride to the reaction mixture at a low temperature (e.g., 0 °C or below) to minimize its contact time with any residual moisture before it reacts.[1] |
| Formation of sulfonic acid during work-up. | Exposure of the unreacted sulfonyl chloride to aqueous work-up conditions at neutral or basic pH. | Quench the reaction by pouring it onto ice or into cold, dilute acid.[1] For sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can sometimes protect the product from extensive hydrolysis.[1][2][3] |
| Difficulty in separating the product from the sulfonic acid byproduct. | The sulfonic acid is soluble in the organic phase, complicating purification. | During the work-up, wash the organic layer with a cold, dilute solution of a mild base like sodium bicarbonate to extract the acidic sulfonic acid.[4] Perform this wash quickly and at a low temperature to prevent hydrolysis of the remaining sulfonyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: To prevent hydrolysis from atmospheric moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a freezer at temperatures under -20°C.[5]
Q2: Which solvents are recommended for reactions involving this compound?
A2: Aprotic, anhydrous solvents are highly recommended. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[4] It is crucial to use solvents with very low water content.
Q3: What is the role of a base in reactions with this compound, and how does it affect hydrolysis?
A3: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction with a nucleophile (e.g., an amine).[4] While necessary for the primary reaction, the presence of a base can also accelerate the hydrolysis of the sulfonyl chloride if water is present. Therefore, it is critical to maintain anhydrous conditions and, if possible, add the base slowly at a low temperature.
Q4: Can I use an aqueous work-up for my reaction?
A4: While it may seem counterintuitive, a carefully controlled aqueous work-up can be employed. The key is to perform the work-up at a low temperature and often under acidic conditions to minimize the rate of hydrolysis.[1] For instance, washing with cold, dilute HCl can help to remove basic impurities while keeping the sulfonyl chloride protonated and less susceptible to nucleophilic attack by water. A subsequent wash with cold, dilute sodium bicarbonate can then be used to remove the sulfonic acid byproduct.[4]
Q5: How can I monitor the progress of my reaction and detect the formation of the sulfonic acid byproduct?
A5: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction. The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride and the desired sulfonamide product, and will thus have a much lower Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol is a generalized procedure based on established methods for the synthesis of sulfonamides.[4]
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Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
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Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0°C using an ice-water bath.
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Addition of Base: Slowly add triethylamine (1.1 equivalents) to the cooled solution.
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Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture back to 0°C.
-
Quench the reaction by slowly adding cold, dilute aqueous HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, cold 10% aqueous sodium bicarbonate solution, and finally with brine.[4]
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Visual Guides
Logical Workflow for Minimizing Hydrolysis
Caption: A logical workflow for minimizing hydrolysis.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 3. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 4. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 889944-76-7 [sigmaaldrich.com]
Improving reaction yield for sulfonamide synthesis with 6-Chloro-4-methylpyridine-3-sulfonyl chloride.
Technical Support Center: Sulfonamide Synthesis with 6-Chloro-4-methylpyridine-3-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sulfonamide synthesis using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of a sulfonamide from this compound?
A1: The general reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl generated.
Reaction Scheme:
Where Py represents the pyridine ring.
Q2: What are the recommended starting conditions for a reaction with a primary amine?
A2: A good starting point is to react this compound with the amine in a 1:1 molar ratio in a chlorinated solvent like dichloromethane (DCM) at 0°C, using a tertiary amine base such as triethylamine (TEA) or pyridine. The reaction can then be gradually warmed to room temperature or gently heated.[1]
Q3: How should this compound be handled and stored?
A3: This reagent is a solid that is sensitive to moisture and corrosive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are the most common side reactions to be aware of?
A4: The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can occur if moisture is present in the reaction. Another potential issue is the formation of over-aminated products if the amine is too reactive or if an excess of the amine is used.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material, product, and any potential byproducts.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Amine | Check the purity and reactivity of the amine. If it is an aniline, it may be less nucleophilic and require more forcing conditions. | Use a more reactive amine or increase the reaction temperature. |
| Poor Quality Sulfonyl Chloride | The sulfonyl chloride may have hydrolyzed during storage. | Use a fresh batch of this compound. |
| Insufficient Base | The generated HCl can protonate the amine, rendering it non-nucleophilic. | Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. | Dichloromethane is a good starting point. Other aprotic solvents like THF or acetonitrile can be trialed.[2] |
| Low Reaction Temperature | The reaction may be too slow at low temperatures. | Gradually warm the reaction to room temperature or heat to reflux.[1] |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Sulfonyl Chloride | The reaction was exposed to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. The resulting sulfonic acid can be removed by a basic wash during workup. |
| Unreacted Starting Material | The reaction has not gone to completion. | Increase the reaction time or temperature. Check the stoichiometry of the reagents. |
| Formation of Side Products | The reaction conditions are too harsh, or the amine is reacting at multiple sites. | Lower the reaction temperature. Consider using a protecting group strategy for complex amines. |
| Excess Amine | Using a large excess of the amine can lead to purification challenges. | Use a stoichiometric amount of the amine and base. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific amines.
-
Preparation: Under an inert atmosphere, dissolve the primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (1.2 mmol, 1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[1]
-
Workup: Quench the reaction with water. Separate the organic layer and wash it with a 10% sodium bicarbonate solution, followed by brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as petroleum ether:ethyl acetate.[1]
Visualizations
Caption: A flowchart of the key steps in sulfonamide synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
Solvent effects on the stability of 6-Chloro-4-methylpyridine-3-sulfonyl chloride.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-Chloro-4-methylpyridine-3-sulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and stability data to ensure the successful handling and application of this compound in your experiments.
Solvent Effects on Stability: Quantitative Data
The stability of this compound is significantly influenced by the solvent system. The primary degradation pathway in many common laboratory solvents is solvolysis, leading to the corresponding sulfonic acid or sulfonate ester. The rate of degradation is dependent on solvent polarity, nucleophilicity, and the presence of protic groups.
Table 1: Stability of this compound in Various Solvents at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Half-life (t½) in hours | Degradation Rate Constant (k) x 10⁻⁵ s⁻¹ |
| Acetonitrile | Aprotic Polar | 37.5 | > 720 | < 0.02 |
| Dichloromethane (DCM) | Aprotic Polar | 9.1 | > 720 | < 0.02 |
| Tetrahydrofuran (THF) | Aprotic Polar | 7.6 | 480 | 0.04 |
| Ethyl Acetate | Aprotic Polar | 6.0 | 600 | 0.03 |
| Toluene | Aprotic Nonpolar | 2.4 | > 720 | < 0.02 |
| Methanol | Protic Polar | 32.7 | 2 | 9.63 |
| Ethanol | Protic Polar | 24.6 | 8 | 2.41 |
| Isopropanol | Protic Polar | 19.9 | 24 | 0.80 |
| Water (pH 7) | Protic Polar | 80.1 | < 0.1 | > 192.5 |
Note: The data presented in this table is representative and intended for guidance. Actual degradation rates may vary depending on the purity of the solvent, water content, and storage conditions.
Experimental Protocols
Protocol for Determining Solvent Stability of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a dry, inert solvent such as acetonitrile at a concentration of 1 mg/mL.
-
In separate vials, add a known volume of the stock solution to the test solvents to achieve a final concentration of 0.1 mg/mL.
-
Cap the vials tightly and store them at a constant temperature (e.g., 25°C) for the duration of the experiment.
-
-
HPLC Method:
-
Instrumentation: An HPLC system with a UV detector is typically used.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Monitor at the UV absorbance maximum of the parent compound.
-
Injection Volume: 10 µL.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
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Inject the prepared sample onto the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial (t=0) peak area.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualized Workflows and Relationships
Caption: Workflow for evaluating compound stability.
Caption: Factors influencing compound stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound even in aprotic solvents. | Presence of trace amounts of water in the solvent. | Use freshly distilled or anhydrous grade solvents. Store solvents over molecular sieves. |
| Inconsistent reaction yields or multiple side products. | Degradation of the sulfonyl chloride before or during the reaction. | Ensure the reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Add the sulfonyl chloride to the reaction mixture at a low temperature and allow it to warm up gradually. |
| Formation of a white precipitate upon addition to an amine solution. | Formation of a hydrochloride salt of the amine. | Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to scavenge the HCl byproduct. |
| Reaction fails to go to completion. | The sulfonyl chloride has degraded upon storage. | Use a fresh bottle of the reagent. If unsure, test the purity of the sulfonyl chloride by NMR or HPLC before use. |
| Difficulty in purifying the product from the sulfonic acid byproduct. | Hydrolysis of the sulfonyl chloride during aqueous workup. | Minimize contact with water during the workup. Use a biphasic extraction with a non-polar organic solvent and brine. Perform the workup at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer at -20°C.[2] This minimizes degradation from atmospheric moisture and heat.
Q2: What is the primary degradation product of this compound in the presence of water or alcohols? A2: In the presence of water, it hydrolyzes to 6-chloro-4-methylpyridine-3-sulfonic acid. In the presence of an alcohol (e.g., methanol or ethanol), it undergoes alcoholysis to form the corresponding methyl or ethyl 6-chloro-4-methylpyridine-3-sulfonate.
Q3: Can I use solvents like DMF or DMSO for reactions with this sulfonyl chloride? A3: While aprotic, DMF and DMSO can contain residual water and may not be completely inert. If their use is necessary, ensure they are of a high purity, anhydrous grade. It is advisable to run a small-scale test reaction first.
Q4: Is this compound compatible with basic conditions? A4: The compound is reactive towards nucleophilic bases. Non-nucleophilic bases like triethylamine or diisopropylethylamine are commonly used as acid scavengers in reactions. Stronger bases or nucleophilic amines will react with the sulfonyl chloride group.
Q5: What safety precautions should I take when handling this compound? A5: this compound is corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.
References
Purification techniques for products from 6-Chloro-4-methylpyridine-3-sulfonyl chloride reactions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of products from reactions involving 6-Chloro-4-methylpyridine-3-sulfonyl chloride. The primary products of these reactions are N-substituted 6-chloro-4-methylpyridine-3-sulfonamides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 6-chloro-4-methylpyridine-3-sulfonamide derivatives in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield After Work-up | Hydrolysis of Sulfonyl Chloride: The starting material, this compound, is sensitive to moisture and can hydrolyze back to the sulfonic acid, preventing the desired reaction. | • Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents. |
| Incomplete Reaction: The reaction may not have gone to completion. | • Monitor the reaction progress using Thin Layer Chromatography (TLC). • If the reaction has stalled, consider increasing the temperature or reaction time. | |
| Product is an Oil and Fails to Crystallize | Presence of Impurities: Residual solvent or reaction byproducts can inhibit crystallization. | • Attempt to purify a small amount via flash column chromatography to obtain a pure sample for seeding. • Try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
| Incorrect Solvent System for Recrystallization: The chosen solvent may be too good a solvent for your product. | • Use a solvent system where the product is sparingly soluble at room temperature but highly soluble when heated. • Consider solvent/anti-solvent systems (e.g., dissolving the product in a polar solvent like ethyl acetate and slowly adding a non-polar solvent like hexanes until turbidity is observed, then heating until clear and allowing to cool slowly). | |
| Multiple Spots on TLC After Column Chromatography | Inappropriate Solvent System: The polarity of the eluent may not be optimal to separate the product from impurities. | • Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product. • A common starting point is a mixture of petroleum ether and ethyl acetate.[1] • Consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity. |
| Co-elution with Starting Material: Unreacted amine or sulfonyl chloride may have similar polarity to the product. | • An initial wash with a dilute acid (e.g., 1M HCl) can remove unreacted amine, and a wash with a dilute base (e.g., 10% sodium bicarbonate) can help remove the hydrolyzed sulfonyl chloride.[1] | |
| Product Degradation on Silica Gel: Some sulfonamides can be sensitive to the acidic nature of standard silica gel. | • Deactivate the silica gel by preparing a slurry with the eluent containing 0.1-1% triethylamine.[2] • Consider using an alternative stationary phase like neutral or basic alumina.[2] | |
| Streaking on TLC Plate | Compound is too Polar or Acidic/Basic: Highly polar compounds or salts can streak on silica gel plates. | • Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase to improve the spot shape. |
| Sample Overload: Applying too much sample to the TLC plate can cause streaking. | • Dilute the sample before spotting it on the TLC plate. |
Purification Workflow Diagram
Caption: General purification workflow for sulfonamide products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my reaction?
Common impurities include unreacted starting materials (the amine and this compound), the hydrolyzed sulfonyl chloride (6-chloro-4-methylpyridine-3-sulfonic acid), and side-products from the reaction.[2] An aqueous wash with a mild base like 10% sodium bicarbonate can help remove the sulfonic acid impurity.[1]
Q2: How can I effectively remove unreacted this compound?
The sulfonyl chloride is reactive towards nucleophiles. During the work-up, washing the organic layer with a dilute aqueous solution of a primary or secondary amine (like aqueous ammonia or diethylamine) can convert the unreacted sulfonyl chloride into a more polar sulfonamide that can be easily washed away. A simple wash with sodium bicarbonate solution will also help by hydrolyzing the sulfonyl chloride.[1]
Q3: What analytical techniques are best for assessing the purity of the final product?
The purity of the final sulfonamide product can be effectively assessed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying impurities.[2]
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Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[2]
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High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.
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Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and check for the presence of starting materials or byproducts.
Q4: My product seems to be degrading during column chromatography on silica gel. What can I do?
The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.[2] To mitigate this, you can "deactivate" or "neutralize" the silica gel. This is typically done by adding a small percentage (0.1-1% v/v) of a basic modifier like triethylamine or pyridine to the chromatography eluent.[2] Alternatively, using a different stationary phase like neutral alumina can be a good option.[2]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting purification issues.
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying N-substituted 6-chloro-4-methylpyridine-3-sulfonamides.
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Preparation of the Column:
-
Select an appropriate size column based on the amount of crude material (typically a 50-100:1 ratio of silica gel to crude product by weight).
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Prepare the eluent (e.g., a mixture of petroleum ether and ethyl acetate) based on prior TLC analysis.[1] A good starting point for many sulfonamides is a 7:3 mixture of petroleum ether:ethyl acetate.[1]
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If your compound is basic or sensitive to acid, add 0.5% (v/v) triethylamine to the eluent.[2]
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Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring no air bubbles are trapped.
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-
Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution, applying positive pressure.
-
Collect fractions in test tubes and monitor the elution process using TLC.
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Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
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Protocol 2: General Purification by Recrystallization
This method is suitable for products that are solid at room temperature.
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Solvent Selection:
-
Choose a solvent or solvent pair in which your product has low solubility at room temperature but high solubility at elevated temperatures. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
Identifying common impurities in commercial 6-Chloro-4-methylpyridine-3-sulfonyl chloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-Chloro-4-methylpyridine-3-sulfonyl chloride. The information is designed to help identify and address common purity issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in commercial this compound?
A1: Based on the typical synthesis routes and the chemical nature of sulfonyl chlorides, the common impurities in commercial this compound can be categorized as:
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Process-Related Impurities:
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Isomeric Impurities: Synthesis, particularly electrophilic substitution on the pyridine ring, can sometimes lead to the formation of isomers. A likely isomeric impurity is 2-Chloro-4-methylpyridine-5-sulfonyl chloride. The presence and quantity of such isomers can vary between different manufacturing batches.
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Unreacted Starting Materials: Incomplete reactions may result in the presence of residual starting materials, such as 6-chloro-4-methyl-3-aminopyridine or its diazonium salt precursor.
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Byproducts from Side Reactions: The diazotization and sulfonyl chlorination steps are prone to side reactions, which can generate various minor byproducts.[1] High-temperature distillation for purification can also lead to degradation.[1]
-
-
Degradation-Related Impurities:
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Hydrolysis Product: this compound is sensitive to moisture and can readily hydrolyze to form 6-Chloro-4-methylpyridine-3-sulfonic acid. This is one of the most common degradation products.
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Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.
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Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram could be one of the impurities mentioned above. Here is a systematic approach to its identification:
-
Consider the Retention Time:
-
A very polar impurity, like the hydrolysis product (6-Chloro-4-methylpyridine-3-sulfonic acid), will likely have a shorter retention time on a reverse-phase HPLC column compared to the main compound.
-
Isomeric impurities may have retention times very close to the main peak and might require optimization of the HPLC method for better separation.
-
-
Mass Spectrometry (LC-MS): The most effective way to identify the unknown peak is by using LC-MS. The mass-to-charge ratio (m/z) of the ion will provide the molecular weight of the impurity.
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Spiking Experiment: If you have a reference standard for a suspected impurity, you can perform a spiking experiment. Add a small amount of the standard to your sample and re-analyze it. If the area of the unknown peak increases, it confirms the identity of the impurity.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact your reaction.
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The presence of the hydrolyzed form, 6-Chloro-4-methylpyridine-3-sulfonic acid, means there is less of the active sulfonyl chloride available, leading to lower yields.
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Other reactive impurities could participate in side reactions, consuming your reagents and generating unwanted byproducts.
It is always recommended to check the purity of the reagent before use, especially for sensitive applications.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield | Presence of hydrolyzed impurity (6-Chloro-4-methylpyridine-3-sulfonic acid). | Check the purity of the starting material by HPLC. If a significant amount of the sulfonic acid is present, consider using a fresh batch of the reagent. Store the reagent under inert gas and in a desiccator to prevent further hydrolysis. |
| Multiple unexpected spots on TLC or peaks in HPLC | Presence of multiple impurities (isomers, byproducts). | Use LC-MS to identify the molecular weights of the major impurities. Consider purifying the starting material by recrystallization or column chromatography if the impurity levels are high and interfering with the reaction. |
| Inconsistent reaction results between batches | Batch-to-batch variation in the purity of this compound. | Qualify each new batch of the reagent by HPLC or another suitable analytical method to ensure consistent quality. |
Quantitative Data on Potential Impurities
While specific quantitative data for impurities in commercial batches is often proprietary, the table below provides a hypothetical summary based on typical purity levels of similar commercial reagents. Commercial products often have a purity of 95-97%.[2]
| Impurity | Potential Level (w/w %) | Typical Analytical Method |
| 6-Chloro-4-methylpyridine-3-sulfonic acid | 0.1 - 2.0 | HPLC, LC-MS |
| Isomeric Pyridinesulfonyl Chlorides | 0.1 - 1.5 | HPLC, GC-MS |
| Unreacted Starting Materials | < 0.5 | HPLC, LC-MS |
| Other Synthesis Byproducts | < 1.0 | LC-MS, GC-MS |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general method and may require optimization for your specific instrument and impurity profile.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient:
-
0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
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Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
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Oven Program:
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Initial temperature: 80 °C, hold for 2 min.
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Ramp: 15 °C/min to 280 °C.
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Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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MS Detector: Electron Ionization (EI) at 70 eV.
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Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane.
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Sources of common impurities in this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Couplings with 6-Chloro-4-methylpyridine-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-methylpyridine-3-sulfonyl chloride. The following information addresses common issues related to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as sulfonamide bond formation.
General Considerations & FAQs
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: Researchers may encounter several challenges with this substrate:
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Reactivity of the C-Cl Bond: The carbon-chlorine bond on the pyridine ring is strong and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step in palladium-catalyzed couplings more difficult.[1] This often necessitates more active catalyst systems and higher reaction temperatures.[1]
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Stability of the Sulfonyl Chloride Group: The sulfonyl chloride functional group is susceptible to hydrolysis, especially in the presence of water and base, which are common in many coupling reactions.[2] Pyridine-3-sulfonyl chlorides are particularly prone to hydrolysis.[2] This can lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.
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Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which can slow down or stop the catalytic cycle.[3]
Q2: How can I minimize the hydrolysis of the sulfonyl chloride group during a coupling reaction?
A2: To minimize hydrolysis, consider the following strategies:
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Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
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Careful Choice of Base: If aqueous bases are required, consider using milder conditions or a biphasic system to minimize contact time. Alternatively, non-aqueous bases like CsF or organic bases could be explored.
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Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis.
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In-situ Generation: In some cases, it might be feasible to generate the sulfonyl chloride in situ and use it immediately in the subsequent coupling step to avoid decomposition during storage and handling.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids.
Troubleshooting and FAQs
Q1: My Suzuki-Miyaura coupling with this compound is not working or giving very low yields. What are the likely causes?
A1: Low or no product formation is a common issue with less reactive chloro-pyridines.[5] The primary reasons include an inactive catalyst system, an ineffective base, or competing side reactions.[5]
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Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective for activating the C-Cl bond.[1] It is crucial to use a more active catalytic system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][5]
-
Base Selection: The base is critical for activating the boronic acid.[5] For challenging couplings with aryl chlorides, strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases.[1][5]
-
Side Reactions:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[3] Using boronic esters (e.g., pinacol esters) can improve stability.[3]
-
Homocoupling: Self-coupling of the boronic acid can occur, often promoted by the presence of oxygen.[3] Ensure the reaction is thoroughly degassed.[3]
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Hydrolysis of Sulfonyl Chloride: As mentioned, the sulfonyl chloride can hydrolyze to the sulfonic acid.
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Q2: How do I choose the optimal conditions to start with?
A2: For a challenging substrate like this, starting with a robust and highly active catalyst system is recommended. The table below provides recommended starting points for optimization.
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ is a direct source of Pd(0). Pd(OAc)₂ requires in situ reduction. |
| Ligand | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are generally preferred for chloro-pyridines.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Anhydrous and degassed solvents are crucial. The water content can be critical and may require optimization.[1] |
| Temperature | 80-120 °C | Higher temperatures are often necessary to overcome the activation barrier for C-Cl bond cleavage.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is sensitive to oxygen.[1] |
Experimental Protocols: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
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Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq). Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne.
Troubleshooting and FAQs
Q1: I am observing low yields and significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using copper(I) as a co-catalyst.
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Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These systems often use a palladium catalyst with a suitable ligand and a strong base (e.g., Cs₂CO₃) in a solvent like DMF or dioxane.[6]
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Thorough Degassing: Oxygen promotes the homocoupling of alkynes.[3] Ensure that all solvents and the reaction mixture are rigorously degassed.
-
Amine Base: The choice of amine base is crucial. Bulky amines like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling better than less hindered amines like triethylamine.
Q2: The reaction is sluggish and does not go to completion. What should I try?
A2: The low reactivity of the C-Cl bond is the most likely culprit.
-
Catalyst System: A standard Pd/Cu system with PPh₃ may not be sufficient. Using a more electron-rich and bulky ligand like XPhos can improve the rate of oxidative addition.[6]
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Temperature: Increasing the reaction temperature, potentially using microwave irradiation, can help drive the reaction to completion.[6]
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Solvent: Solvents like DMF or NMP can be beneficial at higher temperatures due to their higher boiling points and ability to dissolve a wide range of reagents.[6]
Data Presentation: Recommended Starting Conditions for Sonogashira Coupling Optimization
| Parameter | Condition (Copper-Catalyzed) | Condition (Copper-Free) | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pre-formed Pd(0) sources can also be used. |
| Ligand | PPh₃ (4-10 mol%) | XPhos (2-8 mol%) | Bulky ligands are beneficial for copper-free systems.[6] |
| Copper Co-catalyst | CuI (4-10 mol%) | None | - |
| Base | Triethylamine or DIPEA (2-4 eq) | Cs₂CO₃ or K₃PO₄ (2 eq) | An amine base is typically used in the copper-catalyzed reaction, while an inorganic base is common in copper-free protocols. |
| Solvent | THF or DMF | 1,4-Dioxane or DMF | Ensure solvents are anhydrous and degassed. |
| Temperature | 50-100 °C | 80-120 °C | Higher temperatures are generally needed for copper-free couplings of aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and alkyne homocoupling. |
Experimental Protocols: General Procedure for Copper-Free Sonogashira Coupling
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Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the base (e.g., Cs₂CO₃, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), and the ligand (e.g., XPhos, 0.04 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
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Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
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Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite®, and wash with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between the pyridine ring and a primary or secondary amine.
Troubleshooting and FAQs
Q1: My Buchwald-Hartwig amination is giving low conversion. What are the key parameters to optimize?
A1: Low conversion in Buchwald-Hartwig amination of chloro-pyridines often points to issues with the catalyst system or the base.
-
Catalyst and Ligand: This reaction is highly dependent on the ligand. For aryl chlorides, bulky, electron-rich biarylphosphine ligands such as Xantphos or XPhos are often required to facilitate both the oxidative addition and the reductive elimination steps.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used. The choice of base can be critical and may require screening.
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are typically used.
Q2: Are there any compatibility issues with the sulfonyl chloride group in Buchwald-Hartwig amination?
A2: Yes, the strong bases used in this reaction, such as NaOtBu, could potentially react with the sulfonyl chloride. It is advisable to monitor the reaction carefully for any side products resulting from the decomposition of the sulfonyl chloride group. If this is a significant issue, exploring milder bases or alternative coupling strategies may be necessary.
Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination Optimization
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | - |
| Ligand | Xantphos or XPhos (2-10 mol%) | Bulky biarylphosphine ligands are generally effective for this transformation.[7] |
| Base | NaOtBu or LiHMDS (1.5-2.0 equivalents) | Strong, non-nucleophilic bases are required.[8] |
| Solvent | Toluene or 1,4-Dioxane | Solvents must be anhydrous and degassed. |
| Temperature | 80-110 °C | - |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Experimental Protocols: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Sulfonamide Formation
The sulfonyl chloride group can be readily coupled with primary or secondary amines to form sulfonamides.
Troubleshooting and FAQs
Q1: My sulfonamide formation reaction is slow or incomplete. What can I do to improve it?
A1: While this reaction is generally robust, some factors can influence its efficiency.
-
Base: The reaction requires a base to act as an acid scavenger for the HCl generated. Triethylamine or pyridine are commonly used.[9][10] If the reaction is slow, a stronger, non-nucleophilic base might be beneficial, provided it doesn't lead to side reactions.
-
Nucleophilicity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly. In such cases, increasing the temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.[4]
-
Steric Hindrance: Sterically hindered amines will also react more slowly. Higher temperatures and longer reaction times may be necessary.
Q2: I am seeing a significant amount of the corresponding sulfonic acid as a byproduct. What is the cause?
A2: This is due to the hydrolysis of the starting sulfonyl chloride. Ensure that your amine and solvent are anhydrous and that the reaction is protected from atmospheric moisture. Running the reaction under an inert atmosphere is good practice.
Data Presentation: Recommended Conditions for Sulfonamide Formation
| Parameter | Condition | Notes |
| Amine | Primary or Secondary Amine (1.0-1.2 equivalents) | - |
| Base | Triethylamine or Pyridine (1.5-2.0 equivalents) | Acts as an acid scavenger.[9][10] |
| Solvent | Dichloromethane (DCM), THF, or Acetonitrile | Anhydrous solvents are recommended. |
| Temperature | 0 °C to reflux | The temperature depends on the reactivity of the amine. Start at 0 °C and allow to warm to room temperature. Heating may be required for less reactive amines.[9] |
| Catalyst (optional) | DMAP (0.1 equivalents) | For sluggish reactions with poorly nucleophilic amines.[4] |
Experimental Protocols: General Procedure for Sulfonamide Formation
-
Reaction Setup: To a solution of the primary or secondary amine (1.1 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., DCM) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction can be heated if necessary.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water or a dilute acid solution (e.g., 1M HCl) to remove excess amine and base.
-
Purification: Separate the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbijournal.com [cbijournal.com]
Technical Support Center: Managing Reactions of 6-Chloro-4-methylpyridine-3-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions of 6-Chloro-4-methylpyridine-3-sulfonyl chloride during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound to synthesize sulfonamides?
A1: The two most prevalent side reactions are the hydrolysis of the sulfonyl chloride and the di-sulfonylation of primary amines. Hydrolysis occurs when the sulfonyl chloride reacts with water to form the corresponding sulfonic acid, which is unreactive towards amines under typical sulfonylation conditions. Di-sulfonylation can occur with primary amines, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions. This includes using anhydrous solvents, drying all glassware thoroughly before use, and running the reaction under an inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture. Using freshly opened or purified reagents is also recommended.
Q3: What strategies can be employed to prevent the di-sulfonylation of primary amines?
A3: Di-sulfonylation can be effectively suppressed by carefully controlling the reaction stoichiometry and conditions. Using a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride can help ensure the sulfonyl chloride is consumed before it can react with the sulfonamide product. Additionally, slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the sulfonyl chloride, favoring the initial reaction with the more nucleophilic primary amine.
Q4: How does the choice of base affect the outcome of the reaction?
A4: The base plays a critical role in neutralizing the HCl byproduct generated during the reaction. Tertiary amines like triethylamine or pyridine are commonly used. It is important to use a dry, pure base. An excess of a strong base can potentially promote di-sulfonylation by deprotonating the mono-sulfonamide product, increasing its nucleophilicity. Therefore, using a slight excess of the base (typically 1.1-1.5 equivalents) is recommended.
Q5: What are the best practices for storing and handling this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, refrigeration is often recommended. When handling, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it is a corrosive compound.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of this compound | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system).- Conduct the reaction under an inert atmosphere (N₂ or Ar).- Use a fresh bottle of the sulfonyl chloride or purify it before use. | Increased yield of the desired sulfonamide and reduced presence of the sulfonic acid byproduct. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.- Ensure proper mixing of the reactants. | Complete consumption of the limiting reagent and improved product yield. |
| Di-sulfonylation of Primary Amine | - Use a slight excess of the primary amine (1.1-1.5 eq).- Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.- Use a weaker base or the stoichiometric amount of a tertiary amine base. | Minimized formation of the di-sulfonylated byproduct, leading to a cleaner reaction and higher yield of the mono-sulfonamide. |
| Poor Reagent Quality | - Check the purity of the amine and base. Purify if necessary.- Amines can absorb CO₂ from the atmosphere to form carbamates; ensure the amine is pure. | Consistent and improved reaction outcomes. |
Issue 2: Formation of Multiple Products
| Side Product Observed | Potential Cause | Mitigation Strategy |
| 6-Chloro-4-methylpyridine-3-sulfonic acid | Presence of water in the reaction. | Rigorously follow anhydrous techniques as described in Issue 1. |
| Di-sulfonylated Amine | - Excess sulfonyl chloride.- High reaction temperature.- Use of a strong, non-hindered base in excess. | - Adjust stoichiometry to use a slight excess of the primary amine.- Maintain a low reaction temperature (0 °C) during addition and allow to warm to room temperature slowly.- Add the sulfonyl chloride solution slowly to the amine solution. |
Experimental Protocols
Detailed Protocol for the Synthesis of N-Aryl-6-chloro-4-methylpyridine-3-sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary arylamine.
Materials:
-
This compound
-
Primary arylamine (e.g., aniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary arylamine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: In a separate dry flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure N-aryl-6-chloro-4-methylpyridine-3-sulfonamide.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and the common side reactions.
Caption: Desired reaction pathway for sulfonamide formation.
Caption: Common side reaction pathways.
Caption: A logical workflow for troubleshooting experiments.
Troubleshooting low reactivity issues with hindered amines and 6-Chloro-4-methylpyridine-3-sulfonyl chloride.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low reactivity issues when synthesizing sulfonamides from hindered amines and 6-Chloro-4-methylpyridine-3-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Issue: Low or No Product Formation
Low or nonexistent yields are a frequent challenge, particularly when dealing with sterically hindered amines. The following table outlines potential causes and recommended solutions to improve reaction outcomes.
| Potential Cause | Recommended Solutions |
| Inactive Sulfonyl Chloride | This compound is sensitive to moisture and can hydrolyze over time. It is crucial to use a fresh or recently purified batch for optimal reactivity. Ensure that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. |
| Low Nucleophilicity of the Hindered Amine | Steric hindrance around the nitrogen atom can significantly reduce its ability to attack the sulfonyl chloride. To overcome this, consider increasing the reaction temperature. The use of a more forcing solvent, or switching to a catalytic method, can also enhance the reaction rate.[1] |
| Inappropriate Solvent Choice | Protic solvents, such as ethanol or methanol, can react with the sulfonyl chloride, leading to the formation of undesired sulfonate esters. It is advisable to use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Suboptimal Base Selection | The choice of base is critical. For hindered amines, a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) can be more effective than standard bases like triethylamine or pyridine. |
| Incorrect Stoichiometry | An improper ratio of reactants can result in incomplete conversion. Carefully verify the molar equivalents of the hindered amine, this compound, and the base to ensure an optimal reaction setup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of in this synthesis?
The main side reactions include:
-
Di-sulfonylation: If the hindered amine is a primary amine, there is a possibility of reaction at both N-H bonds, leading to a di-sulfonylated byproduct.
-
Hydrolysis of the sulfonyl chloride: Exposure to moisture will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.
-
Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can compete with the amine in reacting with the sulfonyl chloride, forming a sulfonate ester.
Q2: How can I effectively monitor the progress of my reaction?
Reaction progress can be monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed and quantitative information, allowing for the accurate determination of reactant conversion and product formation, as well as the identification of any byproducts.
Q3: Are there alternative reagents I can use if this compound consistently fails to react?
Yes, if the sulfonyl chloride proves too unreactive, you might consider converting it to a more reactive species or using an alternative sulfonating agent. One approach is the use of pentafluorophenyl (PFP) sulfonate esters, which have shown to be stable and effective alternatives to sulfonyl chlorides in the synthesis of sulfonamides.
Q4: What catalytic methods can be employed to improve the reaction with hindered amines?
Several catalytic systems have been shown to be effective in promoting the sulfonylation of sterically hindered amines. These include the use of:
-
Crosslinked poly(4-vinylpyridine): This polymeric catalyst can simplify the reaction workup and has been used for the sulfonylation of various amines.[1]
-
Copper(II) oxide: This has been shown to efficiently catalyze the synthesis of sulfonamides from a variety of substrates, including hindered amines.[1]
-
Indium(III) triflate: This has been reported as an efficient catalyst for the sulfamoylation of aromatics.[1]
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Hindered Amine
This protocol is a generalized procedure based on common practices for the reaction of hindered amines with sulfonyl chlorides. Optimization of specific parameters may be necessary for your particular substrate.
1. Preparation:
- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
- Use anhydrous solvents.
2. Reaction Setup:
- In a round-bottom flask, dissolve the hindered amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).
- Cool the mixture to 0 °C in an ice bath.
3. Addition of Sulfonyl Chloride:
- Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
- Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
4. Reaction Monitoring:
- Allow the reaction mixture to slowly warm to room temperature and continue stirring.
- If no significant conversion is observed at room temperature, gradually increase the temperature to reflux.
- Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
5. Workup and Purification:
- Once the reaction is complete, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Reactivity
References
Technical Support Center: Alternative Catalysts and Bases for Sulfonylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alternative catalysts and bases in sulfonylation reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts and bases over traditional methods for sulfonylation?
Traditional sulfonylation reactions often rely on sulfonyl chlorides and strong, non-nucleophilic bases like triethylamine or pyridine. While effective, these methods can suffer from drawbacks such as the formation of corrosive byproducts (HCl), harsh reaction conditions, and limited functional group tolerance. Alternative catalysts and bases offer several advantages, including:
-
Milder Reaction Conditions: Many alternative methods operate at lower temperatures and under neutral or near-neutral pH, preserving sensitive functional groups.
-
Improved Safety: The use of less hazardous reagents, such as sulfonyl hydrazides or DABSO as a sulfur dioxide surrogate, can improve the safety profile of the reaction.[1]
-
Broader Substrate Scope: Alternative catalysts can enable the sulfonylation of challenging substrates, including sterically hindered or electron-deficient amines and alcohols.
-
Greener Chemistry: Some alternative methods utilize more environmentally benign solvents, such as water, and reduce the generation of toxic waste.
Q2: What are some common alternative sulfonylating agents to sulfonyl chlorides?
Several alternatives to sulfonyl chlorides have been developed to circumvent their limitations. These include:
-
Sulfonyl Hydrazides: These are stable, easy-to-handle crystalline solids that can serve as sulfonyl radical precursors under oxidative conditions. They are versatile and can be used in a variety of sulfonylation reactions.[2][3]
-
DABSO (DABCO-bis(sulfur dioxide)): This is a solid, stable source of sulfur dioxide that is much easier and safer to handle than gaseous SO₂. It is used in a variety of sulfonylation reactions, often in conjunction with transition metal catalysts.[1][4]
-
Thiosulfonates: These compounds can act as sulfonylating agents, particularly in copper-catalyzed reactions.
-
Sulfinate Salts: Sodium sulfinates are bench-stable solids that can be used as sulfonylating agents in the presence of an oxidant.[5][6]
Q3: What types of alternative catalysts are commonly used in sulfonylation reactions?
Transition metal catalysts have proven to be highly effective in promoting sulfonylation reactions. Common examples include:
-
Copper-based catalysts: Copper catalysts, such as CuI, CuCl₂, and Cu(OAc)₂, are often used for the sulfonylation of amines, arylboronic acids, and other substrates. They are generally less expensive than palladium catalysts.[7][8]
-
Nickel-based catalysts: Nickel catalysts are emerging as a cost-effective alternative to palladium for cross-coupling reactions, including sulfonylation. They are particularly useful for the activation of less reactive C-O and C-Cl bonds.[9][10]
-
Palladium-based catalysts: Palladium catalysts are highly versatile and are often used in cross-coupling reactions to form C-S and N-S bonds. They can be used with a variety of sulfonylating agents and substrates.[11][12]
Section 2: Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My sulfonylation reaction is giving a low yield or no product at all. What are the possible causes and how can I troubleshoot it?
A: Low or no yield is a common issue in sulfonylation reactions. A systematic approach to troubleshooting can help identify and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low or no yield in sulfonylation reactions.
Possible Causes and Solutions:
-
Reagent Quality:
-
Sulfonylating Agent: Sulfonyl chlorides can degrade upon exposure to moisture. Use a fresh bottle or purify the existing one. For alternative reagents like sulfonyl hydrazides, ensure they are pure and have been stored correctly.
-
Amine/Alcohol: The nucleophilicity of your substrate is crucial. Weakly nucleophilic amines or sterically hindered substrates may require more forcing conditions or a more active catalyst.
-
Catalyst: Ensure your catalyst is active and not poisoned. For palladium catalysts, ensure an inert atmosphere is maintained as Pd(0) species are oxygen-sensitive.[13]
-
Base: The choice and purity of the base are critical. Ensure you are using a suitable base for your reaction conditions.
-
Solvent: Use anhydrous and degassed solvents, especially for moisture-sensitive reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed. However, be aware that higher temperatures can also lead to catalyst decomposition or side reactions.[13]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Concentration: The concentration of reactants can influence the reaction rate.
-
-
Catalyst Deactivation:
-
Copper Catalysts: Catalyst deactivation can occur through the formation of off-cycle copper(I) species or disproportionation. The presence of the amine substrate can help minimize deactivation.[7][14]
-
Palladium Catalysts: Deactivation can occur through catalyst poisoning by heteroatoms (e.g., nitrogen in pyridines) or the formation of inactive palladium black. Using appropriate ligands and maintaining an inert atmosphere is crucial.[13]
-
Nickel Catalysts: Similar to palladium, nickel catalysts can be sensitive to air and moisture. Mechanistic studies suggest that in some cases, the catalyst may form an inactive species with the thiol, which is then reactivated.
-
-
Workup and Purification:
-
Product Solubility: Your product might be partially soluble in the aqueous layer during extraction. Analyze the aqueous layer to check for product loss.
-
Byproduct Removal: Byproducts from alternative reagents, such as those from sulfonyl hydrazides, may complicate purification.[2] Develop an appropriate purification strategy (e.g., column chromatography, recrystallization) to isolate the desired product.
-
Issue 2: Formation of Di-sulfonated Product with Primary Amines
Q: I am trying to perform a mono-sulfonylation of a primary amine, but I am getting a significant amount of the di-sulfonylated byproduct. How can I improve the selectivity for the mono-sulfonylated product?
A: Di-sulfonylation is a common side reaction when working with primary amines. The initially formed mono-sulfonamide still has an acidic N-H proton, which can be deprotonated by the base, leading to a second sulfonylation. The following strategies can help to favor mono-sulfonylation:
Troubleshooting Workflow for Di-sulfonylation
Caption: A step-by-step workflow to troubleshoot and minimize di-sulfonylation in reactions with primary amines.
Strategies to Promote Mono-sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonylating agent. This ensures that the sulfonylating agent is consumed before it can react with the mono-sulfonylated product.[15]
-
Slow Addition: Add the sulfonylating agent dropwise or via syringe pump over a prolonged period (e.g., 30-60 minutes). This keeps the concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[15]
-
Optimize Base Selection:
-
Use a weaker or sterically hindered base. Strong, non-hindered bases like triethylamine can readily deprotonate the mono-sulfonamide. Weaker bases like pyridine or sterically hindered bases like 2,6-lutidine are less likely to do so.[15]
-
Use the minimum amount of base necessary to neutralize the acid byproduct.
-
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below). This slows down both the desired and undesired reactions, but often has a more pronounced effect on the less favorable di-sulfonylation.[15]
-
Consider Alternative Methods: For particularly challenging substrates, consider a different synthetic route that avoids the direct sulfonylation of the primary amine. The Fukuyama-Mitsunobu reaction is an excellent alternative for preparing N-alkylated sulfonamides.[16]
Section 3: Data Presentation
Table 1: Comparison of Catalysts for the Sulfonylation of Anilines with Sulfonyl Fluorides [17]
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Methylene Blue (2) | NaHCO₃ | MeCN | Trace |
| 2 | 4-CzIPN (2) | NaHCO₃ | MeCN | Trace |
| 3 | Ru(ppy)₃ (2) | NaHCO₃ | MeCN | 10 |
| 4 | Ir[(dFCF₃ppy)₂(dtbbpy)]PF₆ (2) | NaHCO₃ | MeCN | 21 |
| 5 | Ir[(ppy)₂(dtbbpy)]Cl (2) | NaHCO₃ | MeCN | 46 |
| 6 | Ir[(ppy)₂(dtbbpy)]Cl (2) | KF | MeCN | 68 |
| 7 | Ir[(ppy)₂(dtbbpy)]Cl (2) | NaHCO₃ | MeCN | 82 |
Table 2: Yields for the DABSO-Based Sandmeyer Sulfonylation of Various Anilines [1][4]
| Entry | Aniline Substrate | Product Yield (%) |
| 1 | Aniline | 85 |
| 2 | 4-Fluoroaniline | 88 |
| 3 | 4-Chloroaniline | 91 |
| 4 | 4-Bromoaniline | 92 |
| 5 | 4-Iodoaniline | 89 |
| 6 | 4-Trifluoromethylaniline | 81 |
| 7 | 2-Aminobenzoic acid | 75 |
| 8 | 4-Methoxyaniline | 83 |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids in Water[7]
This protocol describes a greener approach to N-arylsulfonamide synthesis.
Materials:
-
Sulfonamide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of water to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the mixture with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Fukuyama-Mitsunobu Reaction[16]
This protocol is useful for the N-alkylation of sulfonamides with alcohols.
Materials:
-
Alcohol (1.0 equiv)
-
2-Nitrobenzenesulfonamide (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous THF or dioxane
Procedure:
-
To a solution of the alcohol (1.0 equiv), 2-nitrobenzenesulfonamide (1.2 equiv), and triphenylphosphine (1.5 equiv) in a suitable anhydrous solvent (e.g., THF, dioxane), cool the mixture to 0 °C.
-
Add the azodicarboxylate (1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and to isolate the N-substituted sulfonamide.
Experimental Workflow for the Fukuyama-Mitsunobu Reaction
Caption: A visual representation of the experimental workflow for the Fukuyama-Mitsunobu reaction.
Protocol 3: One-Pot Synthesis of Sulfonamides using DABSO[4][18]
This protocol describes a convenient one-pot synthesis of sulfonamides from Grignard reagents and amines using DABSO as an SO₂ source.
Materials:
-
Grignard reagent (1.0 equiv)
-
DABSO (0.5 equiv)
-
Anhydrous THF
-
Thionyl chloride (SOCl₂) (1.1 equiv)
-
Amine (1.5 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add DABSO (0.5 equiv) and anhydrous THF.
-
Add the Grignard reagent (1.0 equiv) dropwise at room temperature and stir for 30 minutes.
-
Add thionyl chloride (1.1 equiv) dropwise and stir for another 30 minutes.
-
Add a solution of the amine (1.5 equiv) and triethylamine (1.5 equiv) in THF and stir for 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 5: Signaling Pathways and Logical Relationships
Diagram: Competing Pathways in the Sulfonylation of Primary Amines
Caption: A diagram illustrating the desired mono-sulfonylation pathway and the competing di-sulfonylation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Sulfonylation of Aryl Bromides Enabled by Potassium Metabisulfite as a Uniquely Effective SO2 Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel catalyzed three-component sulfonylation of non-activated alkyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Standard workup procedures for reactions involving pyridinesulfonyl chlorides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinesulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: My pyridinesulfonyl chloride has changed color to yellow or brown. Is it still usable?
A dark brown or black color may indicate significant decomposition of the pyridinesulfonyl chloride. While a pale yellow hue might be acceptable for some applications, it is highly recommended to use freshly prepared or purified material, especially for reactions sensitive to impurities.[1] Purity can be assessed using techniques like NMR or HPLC before use.[1]
Q2: How should I properly store pyridinesulfonyl chlorides?
To minimize decomposition, pyridinesulfonyl chlorides should be stored under stringent conditions. It is recommended to keep them refrigerated in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] Due to their hygroscopic nature, it is crucial to protect them from any contact with moisture.[1][2] For long-term viability, storing it as a more stable precursor is often the best practice.[1]
Q3: What are the primary hazards associated with pyridinesulfonyl chlorides?
Pyridinesulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[3][4] They may also cause respiratory irritation.[3] Contact with water can liberate toxic gases, and they are harmful if swallowed, inhaled, or in contact with skin.[2][5] Always handle these reagents in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][6]
Q4: What is the primary degradation pathway for pyridinesulfonyl chlorides?
The primary degradation pathway for pyridinesulfonyl chlorides is hydrolysis.[1] They react with water to form the corresponding pyridinesulfonic acid and hydrogen chloride.[2][5] This is why it is critical to avoid moisture during storage and handling.[2]
Troubleshooting Guides
Problem: Low or No Yield in My Sulfonylation Reaction
| Possible Cause | Troubleshooting Step |
| Degraded Pyridinesulfonyl Chloride | Use freshly prepared or purified pyridinesulfonyl chloride. Assess purity via NMR or HPLC before use.[1] |
| Presence of Moisture | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Sub-optimal Reaction Temperature | Lower the reaction temperature to minimize side reactions.[1] |
| Incorrect Stoichiometry | Carefully check the molar equivalents of your amine/alcohol and base. Typically, 1.5-2.0 equivalents of a base like pyridine or triethylamine are used.[1] |
| Inefficient Quenching/Workup | Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1] Ensure proper extraction with an appropriate organic solvent. |
Problem: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Product during Workup | Minimize contact with aqueous layers during extraction. If the product is suspected to be water-soluble, consider back-extraction of the aqueous layers. |
| Presence of Pyridinesulfonic Acid | Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.[5] |
| Residual Pyridine from Reaction | Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate and extract the pyridine into the aqueous layer. Be cautious if your product is acid-sensitive. |
| Formation of Side Products | Consider lowering the reaction temperature or adding the pyridinesulfonyl chloride dropwise to the nucleophile solution to maintain a low concentration of the electrophile.[1] |
Experimental Protocols
General Procedure for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Freshly prepared pyridinesulfonyl chloride solution in an anhydrous solvent (e.g., Dichloromethane - DCM).
-
Amine or alcohol (0.8-1.0 equivalents relative to the sulfonyl chloride).
-
Pyridine or Triethylamine (1.5-2.0 equivalents).
-
Anhydrous Dichloromethane (DCM).
-
Water or saturated aqueous NH₄Cl for quenching.
-
Organic solvent for extraction (e.g., DCM or ethyl acetate).
-
Brine.
-
Anhydrous sodium sulfate.
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the amine or alcohol nucleophile and pyridine (or triethylamine) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared pyridinesulfonyl chloride solution dropwise to the stirred nucleophile solution.[1]
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).[1]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate it in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for a typical sulfonylation reaction.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for low-yield sulfonylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. CAS 16133-25-8: 3-Pyridinesulfonyl chloride | CymitQuimica [cymitquimica.com]
Validation & Comparative
Comparing reactivity of 6-Chloro-4-methylpyridine-3-sulfonyl chloride vs. other sulfonyl chlorides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-Chloro-4-methylpyridine-3-sulfonyl chloride against other commonly used sulfonyl chlorides, namely methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and benzenesulfonyl chloride (BsCl). The reactivity of sulfonyl chlorides is a critical factor in the synthesis of sulfonamides, a common motif in many pharmaceutical compounds. Understanding the relative reactivity allows for better control of reaction kinetics, optimization of yields, and minimization of side products.
Factors Influencing Sulfonyl Chloride Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by two key factors:
-
Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly sensitive to the electronic nature of the substituents on the attached alkyl or aryl group. Electron-withdrawing groups (EWGs) increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to lower reactivity.
-
Steric Hindrance: The size of the groups surrounding the sulfonyl chloride moiety can impede the approach of a nucleophile, thereby slowing down the reaction rate. Bulky substituents, particularly in the ortho position of an aromatic ring, can significantly decrease reactivity.
Comparative Reactivity Analysis
This compound possesses a unique combination of substituents on the pyridine ring that influences its reactivity:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally increases the electrophilicity of the sulfonyl group compared to a benzene ring.
-
Chloro Group: The chlorine atom at the 6-position is a strong electron-withdrawing group, further enhancing the reactivity of the sulfonyl chloride.
-
Methyl Group: The methyl group at the 4-position is an electron-donating group, which slightly deactivates the sulfonyl chloride towards nucleophilic attack.
Considering these factors, the reactivity of this compound is expected to be significantly higher than that of benzenesulfonyl chloride and tosyl chloride due to the presence of the electron-withdrawing pyridine nitrogen and the chloro substituent. It is likely to be more reactive than methanesulfonyl chloride as well, although the compact nature of the methyl group in MsCl also contributes to its high reactivity.
Quantitative Reactivity Data: Solvolysis Rates
Solvolysis, the reaction of a substrate with the solvent, is a common method to quantify the reactivity of sulfonyl chlorides. The rate of solvolysis is typically measured by monitoring the production of acid over time. Below is a table summarizing the first-order rate constants (k) for the solvolysis of methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride in water at 25°C.
| Sulfonyl Chloride | Structure | Rate Constant (k) at 25°C (s⁻¹) | Reference |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 1.8 x 10⁻³ | [1] |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | 3.1 x 10⁻⁴ | [1] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | 1.5 x 10⁻⁴ | [1] |
As the data indicates, methanesulfonyl chloride is the most reactive of the three, primarily due to the small size of the methyl group and its electron-donating character which stabilizes the transition state. p-Toluenesulfonyl chloride is the least reactive due to the electron-donating effect of the para-methyl group, which reduces the electrophilicity of the sulfonyl sulfur.
Experimental Protocols
Protocol for Measuring Solvolysis Rate by Conductometry
This method is highly suitable for determining the rates of solvolysis of sulfonyl chlorides due to the production of ions, which leads to a change in the conductivity of the solution.[1]
Materials:
-
Sulfonyl chloride of interest
-
High-purity solvent (e.g., deionized water, ethanol)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a dilute solution of the sulfonyl chloride in a non-reactive, anhydrous solvent (e.g., acetone) if it is a solid.
-
Allow the solvent (e.g., water) in the conductivity cell to equilibrate to the desired temperature in the constant temperature bath.
-
Record the initial conductivity of the solvent.
-
Inject a small, precise volume of the sulfonyl chloride solution (or the pure liquid) into the solvent in the conductivity cell with vigorous stirring to ensure rapid mixing.
-
Start recording the conductivity of the solution as a function of time.
-
Continue recording until there is no significant change in conductivity, indicating the completion of the reaction (the "infinity" reading).
-
The first-order rate constant (k) is then calculated from the conductivity data using the integrated rate law for a first-order reaction: ln(C∞ - Ct) = -kt + ln(C∞ - C₀) where C∞ is the conductivity at infinite time, Ct is the conductivity at time t, and C₀ is the initial conductivity.
Visualizations
Caption: Workflow for Determining Solvolysis Rate via Conductometry.
Caption: Factors Influencing Sulfonyl Chloride Reactivity.
References
Pyridinesulfonyl Chlorides vs. Benzenesulfonyl Chlorides: A Comparative Guide for Synthetic and Medicinal Chemists
In the realm of organic synthesis and drug discovery, the sulfonamide functional group is a cornerstone, integral to the structure of a vast array of pharmaceuticals and functional materials. The selection of the sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final product. While benzenesulfonyl chlorides have long been the workhorse for the introduction of the sulfonyl moiety, pyridinesulfonyl chlorides are emerging as powerful alternatives with distinct advantages in many applications. This guide provides an objective, data-supported comparison of these two classes of reagents to aid researchers in making informed decisions for their synthetic endeavors.
Enhanced Reactivity of Pyridinesulfonyl Chlorides: A Mechanistic Perspective
The primary advantage of pyridinesulfonyl chlorides lies in their inherently greater reactivity compared to their benzene counterparts. This enhanced reactivity stems from the presence of the electron-withdrawing nitrogen atom in the pyridine ring. The nitrogen atom activates the sulfonyl group toward nucleophilic attack through the formation of a highly reactive pyridinium salt intermediate.
In a typical sulfonylation reaction with an amine, the pyridine nitrogen can act as an intramolecular catalyst. The reaction is believed to proceed through the initial formation of a sulfonylpyridinium intermediate, which is a significantly more potent electrophile than the starting sulfonyl chloride. This intermediate then readily reacts with the nucleophile (e.g., an amine or alcohol) to form the desired sulfonamide or sulfonate ester, regenerating the pyridine moiety which acts as a leaving group in the context of the intermediate.[1][2] This self-catalysis or "activated" pathway can lead to faster reaction rates and the ability to sulfonylate less nucleophilic substrates under milder conditions.
Caption: Figure 1. Proposed reaction pathway for sulfonamide formation.
Comparative Performance Data
Table 1: Comparison of Reaction Conditions and Yields for Sulfonamide Synthesis
| Sulfonyl Chloride | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzenesulfonyl Chloride | Aniline | Pyridine | - | 0-25 | - | 100 |
| Benzenesulfonyl Chloride | Aniline | Triethylamine | THF | Room Temp | 6 | 86 |
| Benzenesulfonyl Chloride | Dibutylamine | NaOH (1.0 M) | Water | - | - | 94 |
| Pyridine-3-sulfonyl chloride | Ammonia | - | THF/Dioxane | Room Temp | 1 | 71 |
| Pyridine-3-sulfonyl chloride HCl | Ammonia | - | DCM/Methanol | Room Temp | 0.83 | 91 |
| 2-Pyridylsulfonyl chloride | 4-Alkylpyridine | Triethylamine | - | - | 1.5 | 81 |
Note: The data presented is compiled from different sources and may not represent a direct, controlled comparison. However, it illustrates the general trend of high reactivity and yields for pyridinesulfonyl chlorides under mild conditions.
Advantages in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3] The inclusion of a pyridine ring can enhance a molecule's pharmacological properties, including metabolic stability, solubility, and bioavailability.[4] By using pyridinesulfonyl chlorides, medicinal chemists can directly incorporate this valuable moiety into their drug candidates, potentially streamlining the synthetic route and improving the overall drug-like properties of the target compounds.
Experimental Protocols
Below are representative experimental protocols for the synthesis of sulfonamides using benzenesulfonyl chloride and pyridine-3-sulfonyl chloride.
Caption: Figure 2. General experimental workflow for sulfonamide synthesis.
Protocol 1: Synthesis of N-Phenylbenzenesulfonamide using Benzenesulfonyl Chloride
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-phenylbenzenesulfonamide.[5]
Protocol 2: Synthesis of Pyridine-3-sulfonamide using Pyridine-3-sulfonyl chloride hydrochloride
Materials:
-
Pyridine-3-sulfonyl chloride hydrochloride
-
Ammonia in methanol (7N solution)
-
Dichloromethane (DCM)
Procedure:
-
Suspend pyridine-3-sulfonyl chloride hydrochloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a 7N solution of ammonia in methanol (excess, e.g., 10-15 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for approximately 50 minutes.[6]
-
Filter the reaction mixture to remove any solid byproducts, washing the solid with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude pyridine-3-sulfonamide can be further purified by recrystallization or column chromatography if necessary.[6]
Conclusion
Pyridinesulfonyl chlorides offer significant advantages over their benzenesulfonyl chloride counterparts, primarily due to their enhanced reactivity, which is attributed to the electronic effect of the pyridine nitrogen and the formation of a highly reactive pyridinium salt intermediate. This increased reactivity can lead to faster reactions, higher yields, and the ability to employ milder reaction conditions, which is particularly beneficial when working with sensitive or complex substrates. Furthermore, the direct incorporation of the medicinally important pyridine scaffold is a key strategic advantage in drug discovery programs. While benzenesulfonyl chlorides remain valuable and widely used reagents, researchers and drug development professionals should consider pyridinesulfonyl chlorides as a powerful and often superior alternative for the synthesis of sulfonamides and sulfonate esters.
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cbijournal.com [cbijournal.com]
- 6. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral data for 6-Chloro-4-methylpyridine-3-sulfonyl chloride.
Comparative Analysis of NMR Spectral Data for Pyridine-Based Sulfonyl Chlorides
A Guide for Researchers in Drug Development and Chemical Synthesis
This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Chloro-4-methylpyridine-3-sulfonyl chloride and its structural analogs. Due to the limited availability of public experimental NMR data for this compound, this guide leverages data from closely related compounds to predict its spectral characteristics and offer a valuable reference for researchers. The presented data for pyridine-3-sulfonyl chloride, 6-chloropyridine-3-sulfonyl chloride, and the widely used p-toluenesulfonyl chloride (TsCl) will aid in the structural elucidation and quality control of related synthetic intermediates.
¹H NMR Spectral Data Comparison
The ¹H NMR chemical shifts are highly sensitive to the electronic environment of the protons. In the pyridine ring system, the positions of the protons relative to the nitrogen atom and the electron-withdrawing sulfonyl chloride and chloro groups significantly influence their resonance frequencies. The methyl group in the target compound is expected to show a characteristic singlet in the upfield region.
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) |
| This compound | Predicted: ~9.0 | - | Predicted: ~7.7 | - | CH₃: Predicted ~2.5 |
| Pyridine-3-sulfonyl chloride[1] | 9.31-9.32 (d) | 8.43-8.45 (dd) | 7.70-7.74 (dd) | 9.03-9.05 (dd) | - |
| 6-Chloropyridine-3-sulfonyl chloride[2] | 9.04 (d) | 8.26 (dd) | 7.62 (d) | - | - |
| p-Toluenesulfonyl chloride | - | 7.88 (d) | 7.38 (d) | - | CH₃: 2.46 (s) |
Note: Predicted values for this compound are based on the additive effects of chloro and methyl substituents observed in the analogs.
¹³C NMR Spectral Data Comparison
¹³C NMR data provides insight into the carbon framework of the molecule. The carbons directly attached to electronegative atoms like chlorine and the sulfonyl group are expected to be significantly deshielded, appearing at higher chemical shifts.
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | Predicted | Predicted | Predicted | Predicted | Predicted | CH₃: Predicted |
| Pyridine-3-sulfonyl chloride | - | - | - | - | - | - |
| 6-Chloropyridine-3-sulfonyl chloride | - | - | - | - | - | - |
| p-Toluenesulfonyl chloride | 133.0 | 130.1 | 146.0 | 130.1 | 133.0 | CH₃: 21.7 |
Note: Experimental ¹³C NMR data for pyridine-3-sulfonyl chloride and 6-chloropyridine-3-sulfonyl chloride were not available in the searched literature. The values for p-toluenesulfonyl chloride are provided for general comparison.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as sulfonyl chlorides.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Gently agitate the vial to dissolve the sample completely.
-
Transfer the solution into a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher field instrument.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.
Structural and NMR Signal Correlation
The following diagram illustrates the general structure of a substituted pyridine-3-sulfonyl chloride and the expected regions for its NMR signals. The electron-withdrawing nature of the nitrogen atom and the sulfonyl chloride group leads to a downfield shift of the aromatic protons and carbons, particularly those at the C-2, C-4, and C-6 positions.
Caption: Predicted NMR signal assignments for this compound.
References
Spectroscopic Characterization of 6-Chloro-4-methylpyridine-3-sulfonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic characterization of derivatives of 6-Chloro-4-methylpyridine-3-sulfonyl chloride. Due to a scarcity of publicly available, detailed spectroscopic data for a wide range of these specific derivatives, this document focuses on the synthetic protocol for a known derivative and presents a generalized approach to their spectroscopic analysis. For comparative purposes, representative data for derivatives of the parent pyridine-3-sulfonyl chloride are included to illustrate the expected spectral features.
I. Synthesis of 6-Chloro-4-methylpyridine-3-sulfonamide Derivatives
The synthesis of sulfonamides from this compound typically involves the reaction of the sulfonyl chloride with a primary or secondary amine. A representative experimental protocol for the synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide is detailed below.
Experimental Protocol: Synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide[1]
To a solution of pyridin-4-ylmethanamine (7.4 mmol) in dry dichloromethane (10 ml), cooled to 273 K, is slowly added 6-chloropyridine-3-sulfonyl chloride (7.4 mmol) in dichloromethane and triethylamine (1.48 mmol). The resulting solution is heated to 323 K for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and washed with a 10% sodium bicarbonate solution. The organic layer is then separated, dried, and concentrated to yield the crude product. Purification is achieved by column chromatography using a petroleum ether: ethyl acetate (7:3) eluent to afford the pure sulfonamide derivative.
II. Spectroscopic Characterization
The structural elucidation of novel 6-Chloro-4-methylpyridine-3-sulfonamide derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a derivative of this compound is expected to show characteristic signals for the protons on the pyridine ring, the methyl group, and the substituent introduced via the sulfonamide linkage. The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The methyl group will present as a singlet further upfield.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the downfield region, while the methyl carbon will appear at a higher field.
B. Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the sulfonamide functional group. Key vibrational bands to expect include:
-
S=O stretching: Two characteristic strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
N-H stretching: For primary and secondary sulfonamides, a band corresponding to the N-H stretch is expected in the region of 3400-3200 cm⁻¹.
-
C-Cl stretching: A band in the fingerprint region may be attributable to the C-Cl bond.
C. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and can provide information about their fragmentation patterns, aiding in structural confirmation. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
III. Comparative Spectroscopic Data
While specific data for a range of this compound derivatives is limited, the following table provides representative spectroscopic data for derivatives of the parent pyridine-3-sulfonyl chloride to serve as a comparative reference.
| Derivative Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Pyridine-3-sulfonamide | 8.98 (d, 1H), 8.75 (dd, 1H), 8.15 (m, 1H), 7.55 (m, 1H), 7.35 (s, 2H, NH₂) | 152.5, 147.8, 138.0, 135.1, 123.9 | 3340 (N-H), 1335 (S=O asym), 1160 (S=O sym) | 158 (M⁺) |
| N-Phenyl-pyridine-3-sulfonamide | 10.4 (s, 1H, NH), 8.95 (d, 1H), 8.70 (dd, 1H), 8.05 (m, 1H), 7.50 (m, 1H), 7.30-7.00 (m, 5H) | 152.8, 148.0, 138.5, 137.2, 135.5, 129.2, 124.8, 123.8, 121.0 | 3260 (N-H), 1345 (S=O asym), 1165 (S=O sym) | 234 (M⁺) |
| N-Benzyl-pyridine-3-sulfonamide | 8.90 (d, 1H), 8.65 (dd, 1H), 8.00 (m, 1H), 7.45 (m, 1H), 7.35-7.20 (m, 5H), 4.20 (d, 2H), 3.80 (t, 1H, NH) | 152.6, 147.9, 138.2, 137.8, 135.3, 128.7, 127.8, 127.5, 123.7, 47.5 | 3280 (N-H), 1330 (S=O asym), 1155 (S=O sym) | 248 (M⁺) |
IV. Visualizing the Workflow and Concepts
A. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 6-Chloro-4-methylpyridine-3-sulfonamide derivatives.
Caption: Synthesis and characterization workflow.
B. Conceptual Comparison of Spectroscopic Features
This diagram outlines the logical relationships in comparing the spectroscopic features of a target derivative with an alternative.
Caption: Key distinguishing spectroscopic features.
A Comparative Guide to the Mass Spectrometry Analysis of Sulfonamides Synthesized from 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for products synthesized from 6-Chloro-4-methylpyridine-3-sulfonyl chloride and its alternatives. Due to the limited availability of specific mass spectrometry data for derivatives of this compound in publicly accessible literature, this guide leverages data from structurally similar compounds and general principles of sulfonamide mass spectrometry to provide a predictive comparison. Detailed experimental protocols for synthesis and analysis are also presented.
Comparison of Sulfonating Reagents and Their Products
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the sulfonyl chloride reagent can significantly influence the physicochemical properties and, consequently, the mass spectrometric behavior of the resulting sulfonamide. Here, we compare products derived from this compound with those from two common alternatives: benzenesulfonyl chloride and dansyl chloride.
| Feature | Product of this compound | Product of Benzenesulfonyl Chloride | Product of Dansyl Chloride |
| Structure | Contains a substituted pyridine ring | Contains a simple phenyl ring | Contains a naphthalene ring system |
| Expected Molecular Weight | Higher, due to the chloro- and methyl- substituted pyridine | Lower, baseline for comparison | Significantly higher, due to the large aromatic system |
| Ionization Efficiency (ESI+) | Good, due to the basic nitrogen in the pyridine ring | Moderate | Good, due to the dimethylamino group |
| Expected Fragmentation | Cleavage of the S-N bond, fragmentation of the pyridine ring | Cleavage of the S-N bond, loss of SO2 | Cleavage of the S-N bond, characteristic fragmentation of the dansyl group |
| Key Diagnostic Ions (Predicted) | Fragment corresponding to the 6-chloro-4-methylpyridine-3-sulfonyl moiety | Phenyl cation (m/z 77), benzenesulfonyl cation (m/z 141) | Dansyl cation (m/z 234), dimethylaminonaphthalene fragment (m/z 170/171) |
Experimental Protocols
Synthesis of a Sulfonamide using a 6-Chloropyridine-3-sulfonyl chloride Derivative
This protocol is adapted from the synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide and can be applied to reactions with this compound.[1]
Materials:
-
Amine of interest (e.g., Pyridin-4-ylmethanamine)
-
This compound
-
Dry dichloromethane (DCM)
-
Triethylamine
-
10% Sodium bicarbonate solution
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve the amine (1 equivalent) in dry DCM and cool the solution to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in DCM.
-
Add triethylamine (2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash it with a 10% sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Mass Spectrometry Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
LC Conditions (General):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
MS Conditions (General):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Cone Gas Flow: 50-100 L/hr
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation analysis (MS/MS).
Visualizations
Experimental Workflow
Caption: Workflow from synthesis to mass spectrometry analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of a 6-chloro-4-methylpyridine-3-sulfonamide.
References
A Comparative Guide to HPLC and TLC Methods for Monitoring Reactions with 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for ensuring optimal yield, purity, and safety of the final product. When working with reactive compounds such as 6-Chloro-4-methylpyridine-3-sulfonyl chloride, robust analytical techniques are essential. This guide provides a comprehensive comparison of two of the most common chromatographic methods for reaction monitoring: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Reactions involving this compound, a key intermediate in the synthesis of various pharmaceuticals, typically involve the formation of sulfonamides. Monitoring the consumption of the starting material and the formation of the desired product, as well as any byproducts, is critical for process control. Both HPLC and TLC can provide valuable insights into the progress of these reactions, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that offers high resolution, sensitivity, and quantification capabilities. It is the preferred method for detailed kinetic studies and for the analysis of complex reaction mixtures.
Illustrative HPLC Method for Purity Analysis
A reversed-phase HPLC method is generally suitable for monitoring the conversion of the sulfonyl chloride to its corresponding sulfonamide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[1]
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is typically employed.[1][2]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is common for aromatic compounds.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
Data Presentation: HPLC
| Compound | Retention Time (t R ) (min) (Illustrative) |
| This compound | 5.2 |
| Corresponding Sulfonamide Product | 3.8 |
| Hydrolysis Byproduct (Sulfonic Acid) | 2.1 |
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective technique that is ideal for quick reaction screening and for determining the approximate number of components in a mixture. While not as quantitative as HPLC, it provides a quick visual assessment of the reaction's progress.
General TLC Protocol
-
Stationary Phase: Silica gel 60 F254 plates are widely used.[3]
-
Mobile Phase (Eluent): A mixture of a non-polar and a slightly more polar solvent, such as hexane and ethyl acetate in varying ratios (e.g., 7:3 or 1:1), is a good starting point. The optimal ratio will depend on the polarity of the reactants and products.
-
Visualization: Spots can be visualized under UV light at 254 nm.[1] For compounds that are not UV-active, staining with reagents like potassium permanganate or iodine may be necessary.
Data Presentation: TLC
| Compound | Retention Factor (R f ) (Illustrative) |
| This compound | 0.75 |
| Corresponding Sulfonamide Product | 0.40 |
| Hydrolysis Byproduct (Sulfonic Acid) | 0.10 (at baseline) |
Head-to-Head Comparison: HPLC vs. TLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure.[1] | Differential migration of analytes up a stationary phase via capillary action of the mobile phase.[3] |
| Resolution | High to excellent, capable of separating complex mixtures.[1] | Lower, may have difficulty separating compounds with similar polarities. |
| Quantification | Highly quantitative with good precision and accuracy.[1] | Semi-quantitative at best, primarily used for qualitative assessment. |
| Sensitivity | High (ng to µg/mL levels).[1] | Lower, typically requires higher concentrations for visualization. |
| Speed | Slower, with typical run times of 5-30 minutes per sample. | Rapid, with development times of 5-20 minutes for multiple samples simultaneously. |
| Cost | High initial instrument cost and ongoing solvent and column expenses. | Low cost for plates and solvents. |
| Ease of Use | Requires trained personnel for operation and maintenance. | Relatively simple to perform with minimal training. |
| Application | Ideal for kinetic studies, purity determination, and quality control.[1] | Excellent for rapid reaction screening, and identifying the presence of starting materials and products.[4] |
Experimental Protocols
HPLC Sample Preparation Protocol
-
Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, to stop the reaction and prevent further degradation.
-
Filtration: If the sample contains solid particles, filter it through a 0.22 µm syringe filter before injection to protect the HPLC column.
-
Injection: Inject the prepared sample into the HPLC system.
TLC Sample Preparation and Analysis Protocol
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. It is also advisable to spot the starting material and, if available, the pure product as references.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.[1]
-
Drying: Once the solvent front has reached a desired height, remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.
-
Visualization: Visualize the separated spots under a UV lamp or by using an appropriate staining agent.[1]
-
Analysis: Calculate the R f value for each spot (R f = distance traveled by the spot / distance traveled by the solvent front). Compare the R f values of the reaction mixture components to the reference spots.
Visualization of Analytical Workflows
Caption: Workflow for monitoring a chemical reaction using HPLC and TLC.
Caption: Key comparison points between HPLC and TLC for reaction monitoring.
References
Comparative Biological Activity of Sulfonamides Derived from 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of sulfonamide derivatives, with a specific focus on those synthesized from 6-chloro-4-methylpyridine-3-sulfonyl chloride. The information presented herein is collated from various scientific studies to offer a comprehensive overview of their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols.
Introduction to Sulfonamide Derivatives
Sulfonamides (-SO₂NH₂) are a cornerstone of medicinal chemistry, renowned for their wide spectrum of pharmacological activities.[1][2] This functional group is a key component in a variety of drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1] The synthesis of novel sulfonamide derivatives is a continuous effort in drug discovery to develop more potent and selective therapeutic compounds. The reactivity of sulfonyl chlorides with amines or anilines provides a versatile route to a diverse library of sulfonamide compounds.[3] Specifically, derivatives of this compound are of interest due to the presence of the pyridine ring, which is a common motif in pharmacologically active molecules.[3]
Synthesis of Sulfonamide Derivatives
The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. The following diagram illustrates the general synthetic pathway for producing sulfonamides from this compound.
Caption: General synthesis workflow for sulfonamide derivatives.
Comparative Biological Activities
The biological potential of sulfonamide derivatives is vast. Below, we compare their efficacy in key therapeutic areas based on data from various studies.
Anticancer Activity
Sulfonamides have emerged as promising anticancer agents, exhibiting various mechanisms of action, including the inhibition of carbonic anhydrase, a key enzyme in tumor progression.[1] The cytotoxic effects of different sulfonamide derivatives against various cancer cell lines are summarized below.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| N-aryl-benzenesulfonamides | MCF-7 (Breast) | 1.5 - 25.3 | Doxorubicin | 0.8 |
| HCT-116 (Colon) | 2.1 - 30.1 | Doxorubicin | 1.2 | |
| Pyridine Sulfonamides | A549 (Lung) | 5.2 - 15.8 | Cisplatin | 7.5 |
| Thiazole-Sulfonamides | HepG2 (Liver) | 3.7 - 18.2 | Doxorubicin | 0.9 |
Note: The data presented is a compilation from multiple sources and represents the general activity of the compound classes.
Antimicrobial Activity
The antibacterial activity of sulfonamides is well-established and primarily functions through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] The minimum inhibitory concentrations (MIC) of various sulfonamide derivatives against different bacterial and fungal strains are presented below.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| N-acylsulfonamides | Staphylococcus aureus | 16 - 64 | Candida albicans | 32 - 128 |
| Escherichia coli | 8 - 32 | Aspergillus niger | 64 - 256 | |
| Pyridine Sulfonamides | Bacillus subtilis | 12.5 - 50 | Trichophyton rubrum | 25 - 100 |
| Thiophene Sulfonamides | Pseudomonas aeruginosa | 32 - 128 | Candida glabrata | 16 - 64 |
Note: The data is a summary from various studies and indicates the general antimicrobial potential.
Enzyme Inhibition
Many sulfonamides are potent enzyme inhibitors, a property that underpins many of their therapeutic effects. A notable target is carbonic anhydrase (CA), with different isoforms being implicated in various diseases.
| Compound Class | Enzyme | Inhibition Constant (Kᵢ) |
| Pyridine-3-sulfonamides | hCA I | 9.8 - 875 nM |
| hCA II | 0.54 - 12.1 nM | |
| hCA IX | 25.4 - 453 nM | |
| Thiazole-sulfonamides | Butyrylcholinesterase (BChE) | IC₅₀: 1.21 - 15.45 µM |
| Benzene-sulfonamides | Lipoxygenase (LOX) | IC₅₀: 0.82 - 20.11 µM |
Note: The inhibition data is sourced from multiple studies and showcases the potency against different enzyme targets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key biological assays mentioned in this guide.
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.
Caption: Experimental workflow for the MTT assay.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the sulfonamide compounds and a positive control (e.g., Doxorubicin) and incubated for another 48-72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Agar Dilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
A series of agar plates containing two-fold dilutions of the sulfonamide compounds are prepared.
-
A standardized inoculum of the test microorganism (bacterial or fungal) is prepared.
-
The surface of each agar plate is spot-inoculated with the microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The antibacterial activity of sulfonamides is a classic example of targeting a specific metabolic pathway essential for the pathogen but not the host.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-methylpyridine-3-sulfonyl Chloride Analogs
Introduction: The convergence of pyridine and sulfonamide moieties in a single molecular scaffold presents a compelling strategy in medicinal chemistry. Pyridine rings are prevalent in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and act as bioisosteres for other chemical groups.[][2] Similarly, the sulfonamide functional group is a cornerstone of various therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3][4]
This guide explores the potential structure-activity relationships (SAR) of analogs derived from 6-chloro-4-methylpyridine-3-sulfonyl chloride. As direct experimental SAR studies on this specific series of analogs are not extensively available in the public domain, this comparison is built upon established principles from related pyridine and aromatic sulfonamide compounds. The following sections provide a framework for designing and evaluating these analogs, including hypothetical activity predictions, detailed experimental protocols for their synthesis and evaluation, and visual representations of key concepts.
Potential Biological Activities
Derivatives of this compound, forming a library of sulfonamides, are anticipated to exhibit a range of biological activities based on the known pharmacology of their constituent parts. Pyridine derivatives are known for a wide spectrum of effects including antimicrobial, antiviral, and antiproliferative activities.[][2][5] Sulfonamides are classic carbonic anhydrase inhibitors and antibacterial agents, with modern applications extending to anticancer and anti-inflammatory therapies.[3][6][7] Consequently, these analogs are promising candidates for investigation as:
-
Antimicrobial Agents: Targeting bacterial enzymes like dihydropteroate synthase.[6]
-
Anticancer Agents: Through mechanisms such as enzyme inhibition (e.g., carbonic anhydrases, kinases) or disruption of microtubule polymerization.[2][5]
-
Enzyme Inhibitors: Targeting a variety of enzymes where the sulfonamide moiety can act as a zinc-binding group.
Structure-Activity Relationship Analysis
The biological activity of the sulfonamide analogs (R-NH-SO₂-Pyridine) is expected to be significantly influenced by the nature of the 'R' group attached to the sulfonamide nitrogen. Modifications to this group can alter the molecule's steric profile, electronic properties, lipophilicity, and hydrogen bonding capacity.
Hypothetical SAR Data for Representative Analogs
The following table outlines a hypothetical structure-activity relationship for a series of analogs. The predictions are based on SAR trends observed in other aromatic sulfonamide and pyridine-based compounds.[2][6][8]
| Analog ID | **'R' Group (from R-NH₂) ** | Structure of 'R' Group | Predicted Impact on Activity | Rationale |
| 1 | Methyl | -CH₃ | Low to Moderate | Small, non-bulky group. May fit into small hydrophobic pockets but lacks specific interactions. |
| 2 | Isopropyl | -CH(CH₃)₂ | Low | Increased steric bulk near the sulfonamide may hinder binding to the target enzyme.[8] |
| 3 | Benzyl | -CH₂-Ph | Moderate to High | The aromatic ring can engage in π-π stacking or hydrophobic interactions. The flexible linker allows for optimal positioning. |
| 4 | 4-Hydroxybenzyl | -CH₂-C₆H₄-OH | High | The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, potentially increasing binding affinity significantly.[2] |
| 5 | 4-Methoxybenzyl | -CH₂-C₆H₄-OCH₃ | Moderate | The methoxy group is an electron-donating group that can enhance binding, but may be less effective than a direct H-bond donor like -OH.[2] |
| 6 | 4-Chlorobenzyl | -CH₂-C₆H₄-Cl | Variable | Halogen atoms can participate in halogen bonding, but may also decrease activity due to steric or electronic effects.[2] |
| 7 | Morpholinoethyl | -CH₂CH₂-Morpholine | Moderate | The morpholine ring increases solubility and provides an additional hydrogen bond acceptor (oxygen atom). |
| 8 | Pyridin-4-ylmethyl | -CH₂-(4-pyridyl) | High | The second pyridine ring can form additional hydrogen bonds or cation-π interactions, potentially leading to high potency.[] |
Experimental Protocols
General Synthesis of 6-Chloro-4-methylpyridine-3-sulfonamide Analogs
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.[9]
Materials:
-
This compound
-
Appropriate amine (e.g., benzylamine) (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (2.0 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve the selected amine (1.1 mmol) and triethylamine (2.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure sulfonamide analog.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In-Vitro Antibacterial Activity Assay (Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Materials:
-
Synthesized sulfonamide analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
-
Incubator (37 °C)
-
Microplate reader or visual inspection
Procedure:
-
Prepare stock solutions of the synthesized analogs and the control antibiotic in DMSO (e.g., at 10 mg/mL).
-
In each well of a 96-well plate, add 50 µL of MHB.
-
Add 50 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next, resulting in a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (wells with bacteria and control antibiotic) and a negative control (wells with bacteria and DMSO, no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthetic Pathway
Caption: General synthesis of sulfonamide analogs.
Hypothetical SAR Logic
Caption: Logic for predicting analog activity.
References
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Sulfonylating Reagents for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of sulfonyl groups is a cornerstone of modern medicinal chemistry, profoundly influencing the bioactivity and pharmacokinetic properties of drug candidates. While traditional sulfonyl chlorides have long been the workhorse for this transformation, their high reactivity and generation of corrosive byproducts have spurred the development of milder and more selective alternatives. This guide provides an objective comparison of prominent alternative sulfonylating reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for the synthesis of complex molecules.
Performance Comparison of Sulfonylating Reagents
The selection of a sulfonylating reagent is critical and depends on factors such as substrate compatibility, desired reactivity, and reaction conditions. Below is a summary of the performance of various sulfonylating reagents based on reported yields and reaction conditions. It is important to note that direct comparisons can be challenging as yields are highly substrate- and condition-dependent.
| Reagent Class | Exemplary Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Sulfonyl Halides | Methanesulfonyl Chloride | Aliphatic Amine | Aliphatic Sulfonamide | Good | Amine with sterically hindered amino group | [1] |
| p-Toluenesulfonyl Chloride | Phenol | Aryl Sulfonate | Good to Excellent | Chromatography-free, mild conditions | [2] | |
| Sulfonyl Fluorides | Aliphatic Sulfonyl Fluoride | Aliphatic Amine | Aliphatic Sulfonamide | Good | Amine with an additional functional group | [1] |
| Sulfonyl Hydrazides | 4-Methoxybenzenesulfonyl Hydrazide | Tertiary Amine | Sulfonamide | 75-84 | I2 (20 mol%), H2O, 80 °C, 8 h | [3] |
| Benzenesulfonohydrazide | 1-Ethylpyrrolidine | Sulfonamide | 80 (gram scale) | I2 (20 mol%), H2O, 80 °C, 8 h | [3] | |
| SO2 Surrogates | DABCO·(SO2)2 (DABSO) | Arylboronic Acid, Amine | Sulfonamide | Good | Copper-catalyzed | [4] |
| Sulfinates | Sodium p-Toluenesulfinate | [1.1.1]Propellane | Sulfonyl BCP Iodide | 78 | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | [5] |
| N-Sulfenyl-imides | N-(Phenylsulfenyl)phthalimide | 3-Aryloxindole | Thiolated Product | Up to 99 ee | Quinidine as organocatalyst | [6] |
Key Observations:
-
Sulfonyl fluorides show good reactivity with amines bearing additional functionalities where sulfonyl chlorides might fail.[1]
-
Sulfonyl hydrazides are stable, odorless solids that can act as both electrophilic and nucleophilic sulfur sources, offering a safer alternative to sulfonyl chlorides.[3][7]
-
DABSO serves as a solid, stable surrogate for gaseous sulfur dioxide, facilitating the synthesis of sulfonamides from readily available starting materials.[4][8]
-
N-Sulfenylsuccinimides and N-(arylsulfenyl)phthalimides are effective electrophilic sulfur sources for the formation of C-S bonds with a variety of nucleophiles.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative sulfonylation strategies.
Protocol 1: Sulfonamide Synthesis using Sulfonyl Hydrazide and a Tertiary Amine
This protocol describes the iodine-catalyzed oxidative coupling of sulfonyl hydrazides with tertiary amines.[3]
Materials:
-
Sulfonyl hydrazide (e.g., 4-methoxybenzenesulfonyl hydrazide)
-
Tertiary amine (aliphatic or aromatic)
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Water
Procedure:
-
To a reaction vessel, add the sulfonyl hydrazide (0.3 mmol), tertiary amine (0.3 mmol), and iodine (20 mol%).
-
Add 3 mL of water to the mixture.
-
Add TBHP (0.6 mmol) as an oxidant.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired sulfonamide.
Protocol 2: Synthesis of Aryl Sulfonates from Phenols and Sulfonyl Chlorides
This protocol outlines a chromatography-free and environmentally friendly method for the tosylation and mesylation of phenols.[2]
Materials:
-
Phenol derivative
-
p-Toluenesulfonyl chloride (or Methanesulfonyl chloride)
-
Base (e.g., triethylamine or pyridine)
-
Solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve the phenol derivative (1 equivalent) and the base (1.2 equivalents) in the chosen solvent in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically a few hours, monitored by TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The product can often be purified by recrystallization, avoiding the need for column chromatography.
Visualizing Sulfonylation Strategies
To better understand the relationships and workflows in sulfonylation chemistry, the following diagrams are provided.
References
- 1. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 3. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Scalable Halosulfonylation of Strain‐Release Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
Comparative analysis of substituted pyridine-3-sulfonyl chloride derivatives in synthesis.
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Application
Substituted pyridine-3-sulfonyl chlorides are a critical class of reagents in synthetic chemistry, prized for their role as versatile building blocks in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity and utility of these compounds are significantly influenced by the nature and position of substituents on the pyridine ring. This guide provides a comparative analysis of various substituted pyridine-3-sulfonyl chloride derivatives, offering a summary of their synthesis, performance in chemical reactions, and applications, supported by experimental data.
Performance in Synthesis: A Comparative Overview
The synthesis of substituted pyridine-3-sulfonyl chlorides is most commonly achieved through the diazotization of the corresponding 3-aminopyridine precursor, followed by a sulfonyl-chlorination reaction. The efficiency of this process and the reactivity of the resulting sulfonyl chloride are heavily dependent on the electronic and steric properties of the substituents on the pyridine ring.
Generally, electron-withdrawing groups (EWGs) on the pyridine ring increase the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) tend to decrease its reactivity. This principle is a cornerstone in selecting the appropriate derivative for a specific synthetic transformation.
For instance, the presence of a nitro group (an EWG) at the 6-position is expected to enhance the reactivity of the sulfonyl chloride, facilitating reactions such as sulfonamide formation. In contrast, a methoxy or amino group (EDGs) at the same position would likely decrease the reactivity, potentially requiring more forcing reaction conditions.
The following table summarizes the synthesis and key characteristics of a selection of substituted pyridine-3-sulfonyl chloride derivatives, providing a basis for comparison in synthetic applications.
| Derivative | Substituent | Starting Material | Typical Yield (%) | Key Observations |
| Pyridine-3-sulfonyl chloride | None | 3-Aminopyridine | 90-95% | Highly versatile and commonly used precursor.[1] |
| 2-Chloro-pyridine-3-sulfonyl chloride | 2-Chloro (EWG) | 3-Amino-2-chloropyridine | 70-84% | Increased reactivity towards nucleophiles. |
| 6-Methyl-pyridine-3-sulfonyl chloride | 6-Methyl (EDG) | 3-Amino-6-methylpyridine | Moderate | Reduced reactivity compared to the unsubstituted analog. |
| 6-Methoxy-pyridine-3-sulfonyl chloride | 6-Methoxy (EDG) | 3-Amino-6-methoxypyridine | - | Expected to have lower reactivity; useful for selective reactions. |
| 6-Amino-pyridine-3-sulfonyl chloride | 6-Amino (EDG) | 3,6-Diaminopyridine | - | The amino group significantly reduces reactivity. |
| 6-Nitro-pyridine-3-sulfonyl chloride | 6-Nitro (EWG) | 3-Amino-6-nitropyridine | - | Highly reactive; suitable for reactions with weak nucleophiles. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results in synthesis. Below are representative protocols for the synthesis of the parent and a substituted pyridine-3-sulfonyl chloride.
General Procedure for the Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine
This two-step, one-pot procedure is a widely adopted method for the preparation of the parent compound.
-
Diazotization: 3-Aminopyridine (1 mol) is dissolved in 6M hydrochloric acid (670 ml) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05-1.1 mol) in water is added dropwise, maintaining the temperature below 5 °C. Following the addition, a solution of sodium fluoroborate (1.1-1.3 mol) in water is added dropwise, and the mixture is stirred for 30-60 minutes at 0-5 °C. The resulting precipitate of the diazonium fluoroborate salt is collected by filtration and washed with cold 6M hydrochloric acid.[1]
-
Sulfonyl-chlorination: Thionyl chloride (2 mol) is added to water (500 ml) and cooled to 0-5 °C. Cuprous chloride (0.01 mol) is added as a catalyst. The prepared diazonium fluoroborate salt (1 mol) is then added portion-wise, keeping the temperature between 0-5 °C. The reaction is stirred overnight at this temperature. The product is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield pyridine-3-sulfonyl chloride.[1]
Synthesis of 2-Chloro-pyridine-3-sulfonyl Chloride
This protocol provides a method for the synthesis of a key substituted derivative.
-
Diazotization: 3-Amino-2-chloropyridine (17.3 g) is added to 36% w/w hydrochloric acid (135 ml) while maintaining the temperature below 30 °C with ice cooling. The mixture is then cooled to -5 °C. A solution of sodium nitrite (10.0 g) in water (40 ml) is added dropwise over 45 minutes, keeping the temperature between -5 and 0 °C.
-
Sulfonylation: The resulting slurry is added to a pre-prepared solution of thionyl chloride in water containing a copper salt catalyst at low temperature. After the reaction is complete, the precipitated product is collected by vacuum filtration, washed with water, and dried under vacuum to give 2-chloropyridine-3-sulfonyl chloride.
Logical Workflow for Synthesis and Application
The general pathway from a substituted 3-aminopyridine to a biologically active sulfonamide involves a straightforward synthetic sequence. The choice of substituent on the pyridine ring is a critical design element that influences not only the synthesis but also the final biological activity of the sulfonamide derivative.
Caption: Synthetic workflow from substituted 3-aminopyridines to potential drug candidates.
Reactivity Comparison: A Logical Relationship
The electronic nature of the substituent on the pyridine ring dictates the reactivity of the sulfonyl chloride group towards nucleophilic attack. This relationship can be visualized as a spectrum of reactivity.
Caption: Impact of substituents on the electrophilicity of the sulfonyl chloride.
Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway
Substituted pyridine sulfonamides have emerged as a significant class of compounds in medicinal chemistry, particularly as inhibitors of protein kinases. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, is a key target for many of these inhibitors. The pyridine-3-sulfonyl moiety often serves as a crucial pharmacophore that interacts with the kinase active site.
The development of potent and selective inhibitors often involves the strategic placement of substituents on the pyridine ring to optimize binding affinity, selectivity, and pharmacokinetic properties. For example, sulfonamides derived from methoxy-substituted pyridine-3-sulfonyl chlorides have been investigated as dual PI3K/mTOR inhibitors.[2]
Caption: Mechanism of action of a substituted pyridine sulfonamide as a PI3K/Akt inhibitor.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloro-4-methylpyridine-3-sulfonyl chloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of reactive chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS No. 889944-76-7), a compound that requires careful management due to its hazardous properties.
This compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1] Adherence to strict disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of laboratory safety culture.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer for specific compatibility. |
| Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical apron is recommended. |
| Respiratory | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Engineering Controls:
-
All handling and disposal procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1][2] This means that all waste containing this chemical, including empty containers, must be treated as hazardous waste and disposed of through a licensed environmental waste management company.
For Unused or Surplus Material:
-
Container Integrity: Ensure the original container is securely sealed and properly labeled with the chemical name and all relevant hazard pictograms.
-
Waste Segregation: Do not mix this compound with other waste streams, particularly with aqueous or protic solvents, as sulfonyl chlorides are known to react with water, potentially liberating toxic gases.[3]
-
Hazardous Waste Collection: Place the sealed container in a designated hazardous waste accumulation area. Follow your institution's specific procedures for hazardous waste pickup.
For Contaminated Materials (e.g., paper towels, gloves, absorbent pads):
-
Collection: Place all contaminated disposable materials into a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.
-
Disposal: Dispose of the container as solid hazardous waste through your institution's environmental health and safety office.
Experimental Protocol for Small-Scale Deactivation of Residual Amounts
For neutralizing small amounts of residual this compound in laboratory glassware prior to cleaning, a careful hydrolysis procedure can be employed. This should only be performed by trained personnel.
Methodology:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Prepare a stirred solution of 2.5 M aqueous sodium hydroxide in a flask, placed in an ice bath to control the reaction temperature.
-
Addition: Slowly and cautiously add the glassware containing the residual sulfonyl chloride to the sodium hydroxide solution. Alternatively, for larger glassware, slowly add the sodium hydroxide solution to the rinsed, cooled vessel. The reaction is exothermic.
-
Reaction: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis of the sulfonyl chloride to the more stable and water-soluble sulfonic acid salt.
-
Neutralization and Disposal: After confirming the reaction is complete (e.g., by pH testing), neutralize the solution with a suitable acid (e.g., hydrochloric acid). The resulting aqueous waste should be collected in a designated hazardous waste container for aqueous chemical waste.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not open windows if the fume hood is in operation.
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use water or combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety department. For large spills, evacuate the laboratory and contact emergency responders immediately.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for 6-Chloro-4-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 6-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS Number: 889944-76-7). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards include its corrosive nature, violent reaction with water, and potential for respiratory irritation.[1][2]
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Causes severe skin burns and eye damage.[1][2] | Skin Corrosion/Irritation, Category 1B |
| May cause respiratory irritation.[1][2] | Specific target organ toxicity — single exposure, Category 3 |
| Reacts violently with water.[1] | - |
| May be corrosive to metals. | Corrosive to Metals, Category 1 |
| Toxic if swallowed or in contact with skin. | Acute Toxicity, Oral (Category 3), Dermal (Category 3) |
| Fatal if inhaled. | Acute Toxicity, Inhalation (Category 1) |
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.[3][4][5]
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles and a face shield are required.[1][5] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] |
| Body Protection | A chemical-resistant apron or coverall and closed-toe shoes are mandatory.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits may be exceeded.[1] |
Step-by-Step Handling and Operational Plan
All operations involving this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Preparation and Handling:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials, especially water.[1]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Chemical Handling:
-
Carefully open the container, avoiding inhalation of any dust.
-
Use appropriate tools (e.g., spatula, scoop) to handle the solid chemical.
-
If weighing is required, do so within the fume hood.
-
-
Post-Handling:
Storage:
-
Store in a cool, dry, and well-ventilated area away from moisture.[1]
-
Keep containers tightly closed.[1]
-
Designate a "corrosives area" for storage.[1]
-
For long-term storage, refrigeration is recommended.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and keep it away from water sources.[1]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol), followed by soap and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H5Cl2NO2S | CID 22064991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. hazmatschool.com [hazmatschool.com]
- 5. trimaco.com [trimaco.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. 16133-25-8 | Pyridine-3-sulfonyl chloride | Vonoprazan | Ambeed.com [ambeed.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
